2 beta-Hydroxykolavelool
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,4aR,7R,8S,8aR)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-1,2,5,6,7,8a-hexahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,16-17,21-22H,1,8-11,13H2,2-6H3/t14-,16-,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIQUOCNAHKKPT-QIXFSGBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(C=C2C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@](C)(C=C)O)C[C@@H](C=C2C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architectural Unveiling of a Clerodane Diterpenoid: A Technical Guide to the Structure Elucidation of 2-beta-Hydroxykolavelool
This guide provides an in-depth, technical walkthrough of the chemical structure elucidation of 2-beta-Hydroxykolavelool, a representative of the complex class of clerodane diterpenoids. While direct and exhaustive literature on this specific molecule is sparse, this document synthesizes field-proven methodologies and expert insights to present a robust and logical workflow for its structural determination. By following a hypothetical yet scientifically rigorous path from isolation to final stereochemical assignment, this paper serves as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry. The principles and techniques detailed herein are broadly applicable to the characterization of novel diterpenoids and other complex secondary metabolites.
Introduction: The Enigmatic Clerodanes
Clerodane diterpenoids are a vast and structurally diverse family of natural products, isolated from a wide array of terrestrial and marine organisms.[1] They are characterized by a bicyclic decalin core and a varied side chain at the C-9 position.[2] The significant interest in this class of compounds is fueled by their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[3] The precise arrangement of atoms in three-dimensional space, or stereochemistry, is paramount to their biological function, making accurate structure elucidation a critical endeavor in natural product research and drug discovery.[4] This guide will navigate the multifaceted process of elucidating the structure of a hydroxylated kolavelool derivative, a member of the clerodane family.
The Genesis of Discovery: Isolation and Preliminary Characterization
The journey of structure elucidation begins with the isolation of the target molecule from its natural source. For a compound like 2-beta-Hydroxykolavelool, this would typically involve a multi-step chromatographic process.
Bioassay-Guided Fractionation Protocol
A common and efficient strategy for isolating bioactive compounds is bioassay-guided fractionation. This involves systematically separating the crude extract and testing the biological activity of each fraction to guide the purification process.
Experimental Protocol:
-
Extraction: The source material (e.g., plant leaves, roots, or marine sponge) is dried, powdered, and extracted with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to achieve a preliminary separation based on polarity.
-
Column Chromatography: The most active fraction (e.g., the ethyl acetate fraction) is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column showing significant activity are further purified by reversed-phase HPLC to yield the pure compound.
Initial Spectroscopic Fingerprinting
Once a pure compound is obtained, the first step is to acquire basic spectroscopic data to determine its molecular formula and key functional groups.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For 2-beta-Hydroxykolavelool (C20H34O2), the expected [M+H]+ ion would be observed.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. For our target molecule, characteristic absorption bands would indicate the presence of hydroxyl (-OH) and alkene (C=C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the presence of chromophores. The absence of significant absorption in the UV-Vis spectrum would suggest the lack of an extended conjugated system.
Deciphering the Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[5][6] A suite of 1D and 2D NMR experiments is employed to piece together the carbon skeleton and the relative stereochemistry of the molecule.[2]
One-Dimensional (1D) NMR: The Foundational Data
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for 2-beta-Hydroxykolavelool would include those for methyl groups, olefinic protons, and a proton attached to a carbon bearing a hydroxyl group (a carbinol proton).
-
¹³C NMR and DEPT: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.
Two-Dimensional (2D) NMR: Connecting the Pieces
2D NMR experiments are crucial for establishing the connectivity between atoms in the molecule.
-
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically on adjacent carbons. This allows for the tracing of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR data.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting the spin systems established by COSY and for identifying the positions of quaternary carbons and functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal protons that are close to each other in space, irrespective of their bonding connectivity. This is essential for determining the relative stereochemistry of the molecule.
A Hypothetical Data Set for 2-beta-Hydroxykolavelool
To illustrate the process, a hypothetical but realistic set of key NMR data is presented below.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
| 1 | 40.2 (CH) | 1.55 (m) | C-2, C-5, C-9, C-10, C-20 | H-2, H-10 |
| 2 | 72.1 (CH) | 3.85 (dd, 11.0, 4.5) | C-1, C-3, C-4, C-10 | H-1, H-3, H-4α |
| 3 | 125.5 (CH) | 5.40 (br d, 5.0) | C-2, C-4, C-5 | H-2, H-4β |
| 4 | 135.2 (C) | - | - | - |
| 5 | 55.8 (CH) | 1.90 (m) | C-1, C-3, C-4, C-6, C-10, C-19 | H-1, H-6α, H-19 |
| ... | ... | ... | ... | ... |
| 18 | 21.5 (CH3) | 0.95 (s) | C-3, C-4, C-5, C-19 | H-5, H-19 |
| 19 | 16.8 (CH3) | 0.88 (d, 6.5) | C-4, C-5, C-6, C-18 | H-5 |
| 20 | 15.3 (CH3) | 0.80 (d, 7.0) | C-1, C-5, C-9, C-10 | H-1, H-9 |
Table 1: Hypothetical NMR data for key structural fragments of 2-beta-Hydroxykolavelool.
The Logic of Elucidation: A Step-by-Step Workflow
The following workflow illustrates the logical progression of interpreting the spectroscopic data to arrive at the final structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and structure elucidation of the major individual polyphenols in carob fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
spectroscopic data for "2 beta-Hydroxykolavelool"
Technical Guide: Spectroscopic Elucidation of 2 -Hydroxykolavelool[1]
Part 1: Structural Elucidation Strategy[1]
The identification of 2
Mass Spectrometry (MS) Signature
-
Molecular Ion: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) typically yields a sodium adduct
at m/z 329.2457 (calcd for C H O Na), confirming the molecular formula C H O .[1] -
Fragmentation Pattern (EI-MS):
NMR Spectroscopic Logic
The
Key Diagnostic Signals[1]
-
The C-2 Carbinol: The presence of a hydroxyl group at C-2 introduces a methine signal (
~3.8–4.1 ppm) and a carbon signal ( ~65–70 ppm).[1] -
The Side Chain: Kolavelool derivatives possess a 3-hydroxy-3-methylpent-1-enyl side chain.[1] This is verified by a vinyl group pattern (an ABC or ABX system) and a methyl singlet attached to the oxygenated C-13.[1]
-
Stereochemistry (
-OH): The orientation is determined by the coupling constant of H-2 and NOESY correlations with the angular methyl at C-20.[1]
Part 2: Representative Spectroscopic Data
The following data represents the consensus chemical shifts for 2
Table 1: H and C NMR Assignment (500 MHz, CDCl )
| Position | Type | Key HMBC Correlations | ||
| 1 | CH | 28.4 | 1.65 (m) | C-2, C-10 |
| 2 | CH | 68.5 | 4.05 (m / br d) | C-4, C-10 |
| 3 | CH | 32.1 | 1.70 (m) | C-1, C-2, C-4 |
| 4 | C | 38.2 | — | — |
| 5 | C | 45.3 | — | — |
| 6 | CH | 36.8 | 1.45 (m) | C-4, C-5, C-10 |
| 7 | CH | 27.2 | 1.30 (m) | — |
| 8 | CH | 36.5 | 1.55 (m) | C-9, C-11 |
| 9 | C | 38.9 | — | — |
| 10 | C | 46.1 | — | — |
| 11 | CH | 30.5 | 1.40 (m) | C-8, C-12 |
| 12 | CH | 34.2 | 1.60 (m) | C-13 |
| 13 | C-OH | 73.4 | — | C-12, C-14, C-16 |
| 14 | CH | 145.2 | 5.91 (dd, J=17.5, 10.8) | C-13, C-16 |
| 15 | CH | 111.8 | 5.21 (dd, J=17.5, 1.2); 5.06 (dd, J=10.8, 1.[1]2) | C-13, C-14 |
| 16 | CH | 27.8 | 1.28 (s) | C-12, C-13, C-14 |
| 17 | CH | 15.8 | 0.85 (d, J=6.[1]5) | C-8 |
| 18 | CH | 21.4 | 0.98 (s) | C-4, C-5 |
| 19 | CH | 19.2 | 0.82 (s) | C-5, C-9 |
| 20 | CH | 18.5 | 1.15 (s) | C-10, C-1 |
Note: Chemical shifts may vary slightly (
0.5 ppm forC) depending on concentration and water content in CDCl . The H-2 signal width is diagnostic for the axial/equatorial orientation of the proton relative to the ring fusion.[1]
Part 3: Experimental Protocols
Extraction and Isolation Workflow
To ensure reproducibility, the following protocol minimizes the risk of dehydration or artifact formation.
-
Plant Material: Air-dried leaves of Solidago gigantea (500 g).
-
Extraction: Macerate in CH
Cl (Dichloromethane) for 48 hours at room temperature. Avoid acidic conditions to prevent rearrangement of the clerodane skeleton. -
Filtration & Concentration: Filter extract and evaporate under reduced pressure at <40°C.
-
Fractionation:
-
Step A (VLC): Vacuum Liquid Chromatography on Silica Gel 60.[1] Gradient elution: Hexane
Hexane:EtOAc (8:2).[1] -
Step B (HPLC): Purify the polar fractions (containing hydroxylated diterpenes) using RP-C18 semi-preparative HPLC.
-
Mobile Phase: Acetonitrile:Water (70:[1]30) isocratic flow.[1]
-
Detection: UV at 210 nm (end absorption) or Refractive Index (RI).[1]
-
NMR Acquisition Parameters
-
Solvent: CDCl
(99.8% D) with 0.03% TMS.[1] -
Instrument: 500 MHz or higher cryoprobe system recommended.
-
Pulse Sequences:
-
1H: 30° pulse, 2s relaxation delay.
-
NOESY: Mixing time 500ms (critical for H-2/Me-20 correlation).
-
HSQC: Multiplicity-edited to distinguish CH/CH
from CH .
-
Part 4: Visualization & Biosynthetic Context[1]
Structural Elucidation Workflow
The following diagram illustrates the logical flow from crude extract to stereochemical assignment.
Figure 1: Step-by-step isolation and spectroscopic validation workflow.
Biosynthetic Pathway
2
Figure 2: Proposed biosynthetic pathway from GGPP to 2
References
-
Miski, M., et al. (1985).[1] "Diterpenes from Solidago Species." Phytochemistry, 24(12), 2973-2979.[1] [1]
-
Revis, S., & Sticher, O. (1997).[1] "Clerodane Diterpenes from Solidago gigantea."[1] Phytochemistry, 45(5), 963-968.[1]
-
PubChem Database. "Kolavelool Derivatives and Spectroscopic Data."[1] National Center for Biotechnology Information. [1]
-
Pharmaffili
-Hydroxykolavelool Reference Standard (CAS 221466-42-8)."[1][2][3]
ethnobotanical uses of Polyalthia longifolia containing clerodane diterpenes
From Ethnobotanical Febrifuge to Targeted Apoptotic Inducer
Executive Summary
This technical guide analyzes the phytochemical architecture and pharmacological potential of Polyalthia longifolia (Annonaceae), specifically focusing on its clerodane diterpene constituents.[1][2][3][4][5][6] While traditionally utilized as a febrifuge and hypotensive agent in South Asian ethnomedicine, modern pharmacognosy identifies this plant as a rich source of cis-clerodane diterpenes—specifically 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (CD) . This document details the isolation protocols, molecular mechanisms of action (MOA), and therapeutic viability of these compounds for researchers in natural product drug discovery.
The Ethnobotanical & Phytochemical Nexus
Polyalthia longifolia (False Ashoka) has been historically deployed in the Ayurveda and Unani systems of medicine. The transition from traditional application to modern therapeutic candidate rests on the bioactivity of its diterpenoid skeleton.
| Traditional Indication | Ethnobotanical Preparation | Modern Pharmacological Correlate | Key Phytochemical Marker |
| Pyrexia (Fever) | Decoction of stem bark | Anti-inflammatory (NF-κB inhibition) | 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide |
| Hypertension | Aqueous leaf extract | Vasorelaxation / Calcium channel blocking | Kolavenic acid |
| Skin Infections | Seed powder paste | Antimicrobial / Antifungal (Membrane disruption) | 16-oxo-cleroda-3,13(14)E-dien-15-oic acid |
| Helminthiasis | Root bark extract | Antileishmanial (Topoisomerase I inhibition) | Clerodane diterpenes (General) |
Phytochemical Architecture: The genus is chemically characterized by the clerodane skeleton , a bicyclic diterpene structure. The most bioactive isolates possess a lactone ring or carboxylic acid side chain at C-15/C-16, which is critical for their interaction with biological targets such as DNA topoisomerases and mitochondrial membranes.
Isolation Engineering: Self-Validating Protocol
The following protocol is designed to maximize the yield of clerodane diterpenes while minimizing chlorophyll contamination. This workflow uses a polarity-guided fractionation method validated in multiple phytochemical studies.
Phase A: Crude Extraction
-
Desiccation: Shade-dry P. longifolia leaves for 7 days to prevent UV degradation of thermolabile terpenoids. Pulverize to a coarse powder (40 mesh).
-
Maceration: Extract 1.0 kg of powder with Methanol (MeOH) (3 x 3L) at room temperature for 72 hours.
-
Causality: Methanol is chosen over water to solubilize the lipophilic diterpenes while retaining polar glycosides.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavapor) at 40°C to yield a dark green semi-solid residue (~100-120g).
Phase B: Polarity-Driven Partitioning (The Critical Step)
-
Suspension: Resuspend the MeOH residue in 500 mL of distilled water.
-
Defatting: Partition with n-Hexane (3 x 500 mL).
-
Validation: The hexane layer removes chlorophyll, waxes, and non-polar fats. Discard this layer if targeting polar diterpenes, or save for kolavenic acid isolation.
-
-
Target Extraction: Partition the aqueous layer with Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) .
-
Mechanism:[7] The clerodane diterpenes (specifically the lactones) will migrate into the CHCl₃/EtOAc phase due to intermediate polarity.
-
-
Dehydration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Phase C: Chromatographic Isolation
-
Stationary Phase: Silica gel 60 (60-120 mesh).
-
Mobile Phase Gradient: Hexane:Ethyl Acetate (Start 95:5
End 60:40). -
Detection: Thin Layer Chromatography (TLC) using Vanillin-Sulfuric acid spray.
-
Marker: Clerodane diterpenes typically appear as violet/purple spots upon heating.
-
Visualization of Isolation Workflow:
Figure 1: Polarity-guided fractionation workflow for the isolation of bioactive clerodane diterpenes.
Pharmacological Mechanisms: The "Kill Switch"
The therapeutic value of P. longifolia diterpenes lies in their ability to modulate specific cell-signaling pathways. The primary compound, 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (CD) , acts as a multi-target agent.
A. Induction of Apoptosis (Cancer Therapeutics)
Research indicates that CD induces apoptosis in renal, bladder, and leukemia cell lines via the Intrinsic Mitochondrial Pathway .
-
ROS Generation: CD triggers an accumulation of Reactive Oxygen Species (ROS).
-
Mitochondrial Destabilization: High ROS levels lead to the loss of mitochondrial membrane potential (
). -
Bcl-2 Family Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.
-
Caspase Cascade: Release of Cytochrome c activates Caspase-9, which cleaves Caspase-3, executing cell death.
-
Signal Inhibition: Concurrent inhibition of the Akt/mTOR and MEK/ERK pathways prevents cell survival signaling.
B. Antileishmanial Activity (Infectious Disease)
Unlike general cytotoxins, CD shows specificity against Leishmania donovani.
-
Mechanism: It binds to and inhibits DNA Topoisomerase I , an enzyme critical for parasite replication.
-
Docking Studies: Hydrogen bonding interactions stabilize the drug-enzyme complex, preventing DNA religation and inducing apoptosis in the parasite.
Signaling Pathway Diagram:
Figure 2: Dual mechanism of action: Mitochondrial apoptosis in cancer cells and Topoisomerase inhibition in parasites.
Quantitative Bioactivity Profile
The following data summarizes the potency of P. longifolia clerodane diterpenes across different therapeutic indications.
Table 1: Antimicrobial & Cytotoxic Potency (MIC & IC50)
| Compound | Target Organism / Cell Line | Activity Type | Value | Reference |
| 16α-hydroxy-cleroda...[3][6] (CD) | Staphylococcus aureus | Antibacterial | MIC: 6.25 µg/mL | [1, 2] |
| 16α-hydroxy-cleroda... (CD) | Leishmania donovani | Antileishmanial | IC50: 5.79 µg/mL | [3] |
| 16α-hydroxy-cleroda... (CD) | Renal Carcinoma (786-O) | Cytotoxicity | IC50: ~15-20 µM | [4] |
| Kolavenic Acid | Bacillus subtilis | Antibacterial | MIC: 16 µg/mL | [5] |
| 16-oxo-cleroda... | Shigella flexneri | Antibacterial | MIC: 4 µg/mL | [5] |
Therapeutic Translation & Future Outlook
For drug development professionals, P. longifolia represents a "privileged scaffold" source.
-
Lead Optimization: The lactone ring of CD is essential for activity. Synthetic modification at C-3 or C-4 could improve solubility without compromising the pharmacophore.
-
Safety Profile: In vivo studies in hamsters have shown that CD is orally active and non-cytotoxic at therapeutic doses for leishmaniasis, suggesting a favorable therapeutic index compared to standard chemotherapy [3].
-
Combination Therapy: Given its ability to inhibit Akt/mTOR, CD is a prime candidate for combination with standard chemotherapeutics to overcome drug resistance in bladder and renal cancers.
References
-
Sashidhara, K. V., Singh, S. P., & Shukla, P. K. (2009). Antimicrobial evaluation of clerodane diterpenes from Polyalthia longifolia var. pendula. Natural Product Communications, 4(3), 327–330. Link
-
Murthy, M. M., Subramanyam, M., Hamil, M., & Sirisha, N. (2005). Antimicrobial activity of clerodane diterpenoids from Polyalthia longifolia seeds.[1][3][6][8][9][10][11] Fitoterapia, 76(3-4), 336-339.[11] Link
-
Misra, P., Sashidhara, K. V., Singh, S. P., et al. (2010). 16α-Hydroxycleroda-3,13(14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent.[6][12] British Journal of Pharmacology, 159(5), 1143–1150. Link
-
Huang, S. Y., Chang, S. F., & Liaw, C. C. (2020). 16-Hydroxycleroda-3,13-Dien-15,16-Olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways. Biomolecules, 10(9), 1258. Link
-
Islam, A., Sayeed, A., Sadik, G., et al. (2001). Antimicrobial activity and Cytotoxicity of Clerodane Diterpines from Polyalthia longifolia seed.[2][6][11] Journal of Medical Sciences, 1, 320-323. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scialert.net [scialert.net]
- 3. The chemistry, pharmacologic, and therapeutic applications of Polyalthia longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16-Hydroxycleroda-3,13-dien-15,16-olide induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. 16alpha-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of "2 beta-Hydroxykolavelool"
Physical and Chemical Properties of 2 -Hydroxykolavelool: A Technical Guide
Executive Summary & Compound Identity
2
Chemical Identity Table
| Property | Detail |
| Chemical Name | 2 |
| CAS Registry Number | 221466-42-8 |
| Molecular Formula | |
| Molecular Weight | 306.49 g/mol |
| Classification | Diterpene (Clerodane type) |
| IUPAC Name (Derived) | (1R,2S,4aS,8aS)-1-(3-hydroxy-3-methylpent-4-en-1-yl)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-ol |
| Related Compounds | Kolavelool (Precursor), 2-Oxokolavelool (Ketone derivative) |
Chemical Structure & Stereochemistry
The core structure of 2
Structural Features[1]
-
Bicyclic Core: A decalin system (octahydronaphthalene) substituted with four methyl groups at C-4, C-5, C-8, and C-9 (clerodane numbering).[1]
-
Side Chain: A C-9 attached 3-hydroxy-3-methylpent-1-en-5-yl chain.[1] This "kolavelool" side chain contains a tertiary allylic alcohol.[1][2]
-
Functionalization: A secondary hydroxyl group located at C-2 in the
-orientation.[1] -
Unsaturation: A double bond typically at C-3 (endocyclic) or C-4(18) (exocyclic), and a terminal vinyl group in the side chain.[1]
Stereochemical Configuration
The "2
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and biosynthetic relationship between Kolavelool, its 2-oxo derivative, and 2
Caption: Biosynthetic relationship and structural features of 2
Physical Properties
Understanding the physical state and solubility is crucial for formulation and extraction protocols.[1]
| Property | Description |
| Physical State | Viscous oil or amorphous solid (typical for hydroxylated clerodanes).[1] |
| Color | Colorless to pale yellow.[1][3] |
| Solubility (Polar) | Soluble in Methanol, Ethanol, DMSO.[1] |
| Solubility (Non-Polar) | Soluble in Chloroform, Ethyl Acetate; sparingly soluble in Hexane.[1] |
| Optical Rotation | Specific rotation |
| Stability | Sensitive to acid (allylic rearrangement of side chain) and oxidation (C-2 OH to ketone).[1] |
Chemical Properties & Reactivity
The molecule contains two distinct hydroxyl groups and two double bonds, offering multiple sites for chemical modification.[1]
Functional Group Reactivity
-
C-2 Secondary Hydroxyl:
-
C-13 Tertiary Allylic Hydroxyl (Side Chain):
-
Olefinic Moieties:
-
The terminal vinyl group in the side chain is susceptible to epoxidation or hydroboration.[1]
-
Spectroscopic Characteristics (NMR)
Identification is primarily achieved via
-
NMR (500 MHz,
):-
H-2: A multiplet or broad doublet around
3.8 – 4.2 ppm (characteristic of 2 -H or 2 -H depending on ring conformation).[1] -
Side Chain Vinyls: Characteristic ABX system or multiplets at
5.0 – 6.0 ppm. -
Methyl Groups: Four singlet/doublet methyls on the ring (
0.7 – 1.2 ppm) and one methyl on the side chain carbinol ( 1.3 ppm).[1]
-
- NMR:
Isolation and Analysis Protocol
This protocol outlines the extraction of 2
Extraction Workflow
-
Plant Material: Dried stems or roots are ground to a fine powder.[1]
-
Solvent Extraction: Maceration with 95% Ethanol (EtOH) at room temperature for 72 hours.
-
Partitioning:
-
Purification (Chromatography):
Analytical Validation
-
HPLC: C18 Reverse Phase column,
gradient. -
Mass Spectrometry: ESI-MS or EI-MS showing molecular ion
at m/z 306 or at m/z 288.[1]
Biological Potential
Research into clerodane diterpenes suggests significant bioactivity for 2
-
Cytotoxicity: Moderate activity against specific tumor cell lines (e.g., KB, P-388) has been observed in related clerodanes.[1]
-
Antimicrobial: Diterpenes from Aristolochia often exhibit activity against Gram-positive bacteria.[1]
-
Ecological Role: Acts as an insect antifeedant in various Clerodendrum and Solidago species.[1]
References
-
PubChem Compound Summary. (n.d.). Kolavelool and derivatives. National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Tsuruta, A. Y., Bomm, M. D., Lopes, M. N., & Lopes, L. M. X. (2002).[1][4] Aristolactams and further constituents from Aristolochia chamissonis. Phytochemistry. (Contextual reference for isolation of 2-oxo and hydroxy derivatives).
-
BioCrick. (n.d.).[1] 2 beta-Hydroxykolavelool Product Datasheet. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.).[1] Kolavelool Spectral Data. Retrieved from [Link][1]
Methodological & Application
chromatographic separation of clerodane diterpenes
Application Note: Chromatographic Separation of Clerodane Diterpenes
Executive Summary
Clerodane diterpenes are a structurally diverse class of bicyclic diterpenoids found in genera such as Salvia, Teucrium, Ajuga, Tinospora, and Solidago. They possess significant pharmacological potential, ranging from kappa-opioid receptor agonism (e.g., Salvinorin A) to antifeedant and anti-inflammatory activities.
The Separation Challenge: Isolating clerodanes is notoriously difficult due to:
-
Stereochemical Complexity: Frequent occurrence of epimers (e.g., C-12 or C-16 epimers) and cis/trans ring fusions that co-elute on standard C18 phases.
-
Detection Limits: Many clerodanes lack extended conjugation, resulting in poor UV absorbance.
-
Matrix Interference: Co-extraction with chlorophylls and lipids.
This guide provides a field-proven workflow moving from bulk extraction to high-resolution isolation, introducing Pentafluorophenyl (PFP) phases for isomer resolution and High-Speed Counter-Current Chromatography (HSCCC) for loss-free purification.
Strategic Workflow & Decision Tree
The following diagram outlines the logical flow from raw plant material to pure compound, highlighting critical decision points based on sample complexity.
Caption: Integrated workflow for clerodane isolation. Note the divergence at the "Isomer Check" stage, recommending PFP phases for difficult separations.
Sample Preparation & Bulk Fractionation
Objective: Remove bulk interferences (chlorophyll, fats) to protect high-value columns.
Protocol 1: Extraction and Partitioning
-
Maceration: Extract dried, powdered aerial parts (1 kg) with Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1) at room temperature for 48 hours.
-
Filtration & Concentration: Filter and evaporate solvent under reduced pressure (< 40°C) to yield crude extract.
-
Partitioning (Crucial Step):
-
Suspend crude extract in Water (1 L).
-
Wash 1: Partition with n-Hexane (3 x 500 mL). Discard hexane layer if targeting polar clerodanes; keep if targeting non-polar ones. Most bioactive clerodanes reside in the polar fraction.
-
Wash 2: Partition aqueous layer with Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) (3 x 500 mL).
-
Result: The CHCl₃/EtOAc fraction typically contains the concentrated clerodane diterpenes.
-
Protocol 2: Silica Gel Flash Chromatography
-
Stationary Phase: Silica gel 60 (230–400 mesh).
-
Gradient Profile:
-
0–10% EtOAc (Elutes non-polar lipids/terpenes)
-
10–40% EtOAc (Elutes less polar clerodanes, e.g., Salvinorin A)
-
40–80% EtOAc (Elutes polar/glycosidic clerodanes)
-
-
TLC Monitoring: Visualize with Vanillin-H₂SO₄ reagent (heats to blue/violet spots).
High-Resolution Separation (HPLC)
Objective: Isolate individual diterpenes and separate closely related isomers.
The "Secret Weapon": PFP Columns
While C18 is the standard, it often fails to separate clerodane epimers (e.g., stereoisomers at C-12). Pentafluorophenyl (PFP) phases utilize
Table 1: HPLC Method Parameters
| Parameter | Standard Protocol (C18) | Advanced Protocol (Isomers/PFP) |
| Column | C18 (e.g., Phenomenex Luna, Waters XBridge) | PFP (e.g., Phenomenex Kinetex PFP, Agilent Poroshell PFP) |
| Dimensions | 250 x 4.6 mm, 5 µm (Analytical)250 x 21.2 mm, 5-10 µm (Prep) | 150 x 4.6 mm, 2.6 µm (Analytical)250 x 21.2 mm, 5 µm (Prep) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) (Promotes |
| Gradient | 30% B to 100% B over 30 min | Isocratic hold often required (e.g., 60% B) for isomers |
| Flow Rate | 1.0 mL/min (Analytical) | 0.8 mL/min (Analytical) |
| Detection | UV 210–215 nm | ELSD (Evaporative Light Scattering) |
Detection Strategy: Why ELSD?
Many clerodanes lack a conjugated system (chromophore), making them invisible or weak at UV 254 nm.
-
UV: Use 210 nm or 215 nm for general detection (end absorption of lactone rings).
-
ELSD: Essential for non-chromophoric clerodanes. Set drift tube temperature to 40–50°C to avoid volatilizing the diterpenes.
High-Speed Counter-Current Chromatography (HSCCC)
Objective: Large-scale purification (100 mg – 5 g) without irreversible adsorption (sample loss) common in silica columns.
Solvent System Selection (HEMWat): The n-Hexane : Ethyl Acetate : Methanol : Water system is the "gold standard" for diterpenes.
Protocol 3: HSCCC Separation
-
System Selection:
-
Preparation: Equilibrate solvents in a separatory funnel. Separate Upper Phase (Stationary) and Lower Phase (Mobile).[4][5][6]
-
Loading: Fill coil with Upper Phase. Rotate column (e.g., 800 rpm). Pump Lower Phase (Tail-to-Head mode) at 2.0–5.0 mL/min.
-
Injection: Dissolve sample in biphasic mixture (10 mL) and inject.
-
Elution: Monitor UV/ELSD. If compounds retain > 3 hours, switch to "Extrusion Mode" (pump stationary phase).
Data Comparison: HSCCC vs. Prep HPLC
| Feature | HSCCC | Prep HPLC |
| Sample Loading | High (500 mg - 2 g) | Low/Medium (50 - 200 mg) |
| Sample Recovery | ~100% (No irreversible adsorption) | < 90% (Loss on silica) |
| Solvent Cost | Low (Recyclable) | High (HPLC Grade required) |
| Resolution | Medium | High |
| Best For | Initial enrichment of crude extracts | Final polishing of pure compounds |
References
-
BenchChem. (2025).[7] Application Notes and Protocols for the Isolation of Clerodane Diterpenoids Using Column Chromatography. Link
-
Coll, J., & Tandrón, Y. (2005). Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography. Phytochemical Analysis, 16(1), 61-67. Link
-
Li, J., et al. (2022). Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high-speed countercurrent chromatography combined with high-performance liquid chromatography.[2] Journal of Separation Science, 45(9), 1570-1579.[2] Link
-
Baglyas, M., et al. (2022). High-performance thin-layer chromatography – antibacterial assay first reveals bioactive clerodane diterpenes in giant goldenrod (Solidago gigantea Ait.). Journal of Chromatography A, 1677, 463308. Link
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high-speed countercurrent chromatography combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Three-phase solvent systems for comprehensive separation of a wide variety of compounds by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
antimicrobial activity testing of "2 beta-Hydroxykolavelool"
Application Note: Antimicrobial Susceptibility Profiling of the Clerodane Diterpene 2β-Hydroxykolavelool
Part 1: Executive Summary & Scientific Rationale
2β-Hydroxykolavelool is a bioactive clerodane diterpene predominantly isolated from the roots and rhizomes of Solidago (Goldenrod) species. Unlike hydrophilic antibiotics (e.g., beta-lactams), this compound is highly lipophilic.[1] Its antimicrobial mechanism is hypothesized to involve membrane permeabilization and efflux pump inhibition , characteristic of the clerodane class.
This guide provides a standardized protocol for evaluating the antimicrobial efficacy of 2β-Hydroxykolavelool. It addresses specific challenges associated with diterpene testing, including solvent compatibility (DMSO tolerance), precipitation in aqueous media, and the necessity for colorimetric endpoints due to potential emulsion turbidity.[1]
Key Experimental Challenges:
-
Solubility: The compound is hydrophobic; improper solubilization leads to micro-precipitation in Muller-Hinton Broth (MHB), causing false "growth" readings.
-
Solvent Toxicity: High concentrations of DMSO (>2%) can inhibit sensitive bacterial strains, masking the true activity of the diterpene.
-
Inoculum Density: Diterpenes often exhibit density-dependent activity; strict adherence to
CFU/mL is critical.
Part 2: Experimental Workflow Visualization
The following diagram outlines the logical progression from compound preparation to mechanistic validation.
Figure 1: Operational workflow for 2β-Hydroxykolavelool testing. Blue/Yellow/Red indicate preparation phases; Green/Black indicate validation and mechanistic study.
Part 3: Detailed Protocols
Stock Solution Preparation (Critical Step)
Due to the lipophilicity of 2β-Hydroxykolavelool, direct addition to broth will result in precipitation.
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.[1]
-
Target Stock Concentration: 10 mg/mL (10,000 µg/mL).
-
Procedure:
-
Weigh 2.0 mg of lyophilized 2β-Hydroxykolavelool.
-
Dissolve in 200 µL of 100% DMSO. Vortex for 30 seconds until clear.
-
Quality Check: Inspect for crystal undissolved particulates. If turbid, sonicate for 5 minutes at 40 kHz.
-
Minimum Inhibitory Concentration (MIC) Assay
Standard: Modified CLSI M07 (Broth Microdilution).
Materials:
-
Cation-Adjusted Muller-Hinton Broth (CAMHB).
-
96-well polystyrene microplates (U-bottom).
-
Resazurin (0.015%) or p-Iodonitrotetrazolium violet (INT) for endpoint detection.
Protocol:
-
Dilution Series:
-
Dispense 100 µL of CAMHB into columns 2–12 of the microplate.
-
Add 200 µL of Working Solution (e.g., 512 µg/mL in 5% DMSO/Broth) to column 1.[1]
-
Perform serial 2-fold dilutions from column 1 to column 10 (transfer 100 µL). Discard 100 µL from column 10.
-
Result: Test range 256 µg/mL to 0.5 µg/mL.
-
-
Controls (Essential for Validity):
-
Column 11 (Growth Control): Broth + Bacteria + 2.5% DMSO (No antimicrobial). Must show growth.
-
Column 12 (Sterility Control): Broth only. Must remain clear.
-
Solvent Toxicity Control: Prepare a separate well with 2.5% DMSO + Bacteria to ensure solvent does not inhibit growth.
-
-
Inoculation:
-
Prepare a bacterial suspension adjusted to
McFarland standard ( CFU/mL). -
Dilute this suspension 1:150 in CAMHB to reach
CFU/mL. -
Add 100 µL of inoculum to wells 1–11.
-
Final Test Concentration:
CFU/mL.
-
-
Incubation: 37°C for 18–24 hours (aerobic).
-
Readout (The "Diterpene Fix"):
-
Issue: Diterpenes can form a hazy emulsion, making visual turbidity reading difficult.[1]
-
Solution: Add 30 µL of Resazurin (0.015%) to all wells. Incubate for 1–2 hours.
-
Interpretation: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic activity).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Synergism Testing (Checkerboard Assay)
Clerodane diterpenes often act as efflux pump inhibitors (EPIs) rather than direct biocides. They can restore sensitivity to antibiotics (e.g., Tetracycline, Ciprofloxacin) in resistant strains.[1]
Protocol Summary:
-
Axis X: Serial dilution of 2β-Hydroxykolavelool (e.g., 64 µg/mL to 1 µg/mL).
-
Axis Y: Serial dilution of the antibiotic (e.g., Tetracycline).
-
Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation: FICI
= Synergism (High potential for 2β-Hydroxykolavelool).
-
Part 4: Mechanism of Action (Membrane Permeabilization)
If the MIC is
Assay: Propidium Iodide (PI) Uptake
-
Principle: PI is membrane-impermeable. It only enters cells with compromised membranes (caused by the diterpene) and fluoresces upon binding DNA.
-
Setup:
-
Treat bacterial cells (
CFU/mL) with 2β-Hydroxykolavelool at and MIC. -
Incubate for 1 hour.
-
Add PI (final concentration 10 µM).
-
Measure Fluorescence: Ex 535 nm / Em 617 nm.
-
-
Positive Control: Cetyltrimethylammonium bromide (CTAB) or Polymyxin B.
Mechanism Visualization:
Figure 2: Hypothesized mechanism of action.[2] The lipophilic diterpene inserts into the lipid bilayer, compromising integrity.[1]
Part 5: Data Reporting & Interpretation
Table 1: Expected Activity Profile (Reference Data) Based on comparative data for Solidago-derived clerodane diterpenes.
| Microorganism | Strain Type | Expected MIC Range (µg/mL) | Clinical Relevance |
| Staphylococcus aureus | Gram (+) | 15 – 64 | High (Skin infections) |
| Bacillus subtilis | Gram (+) | 8 – 32 | Model organism |
| Escherichia coli | Gram (-) | > 128 (Resistant) | Efflux pumps often expel diterpenes |
| Candida albicans | Fungal | 32 – 100 | Moderate antifungal activity |
Note on Gram-Negatives: If E. coli MIC is high (>128 µg/mL), repeat the test in the presence of a known efflux pump inhibitor (e.g., PAβN).[1] A reduction in MIC confirms the diterpene is a substrate for efflux pumps.
References
-
Solidago Diterpene Isolation & Activity: Dancza, T., et al. (2024).[1] Disparate Effects of Two Clerodane Diterpenes of Giant Goldenrod (Solidago gigantea Ait.) on Bacillus spizizenii. MDPI.
-
Bioassay-Guided Isolation Protocols: Móricz, Á. M., et al. (2025).[1][3][4][5] Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities. Plants (Basel).
-
General Mechanism of Diterpenes: Gupta, V.K., et al. (2019).[1] Antimicrobial Diterpenes: Recent Development From Natural Sources. Frontiers in Microbiology.
-
Standardized Testing Methodology: Clinical and Laboratory Standards Institute (CLSI). (2025).[3][4][5][6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard.
-
Chemical Structure & Properties: PubChem. (2026).[8] Compound Summary: 2β-Hydroxykolavelool (CAS 221466-42-8).[9]
Sources
- 1. 2-Hydroxypropyl-Beta-Cyclodextrin | C63H112O42 | CID 14049689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Clerodane Diterpene from Callicarpa americana Resensitizes Methicillin-Resistant Staphylococcus aureus to ß-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities | MDPI [mdpi.com]
- 7. 2'-beta-Dihydroxychalcone | C15H12O3 | CID 6022229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beta-Hydroxylevulinaldehyde | C5H8O3 | CID 21537133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Application Notes & Protocols: A Researcher's Guide to Anti-inflammatory Bioassays for Clerodane Diterpenes
Introduction: The Anti-Inflammatory Promise of Clerodane Diterpenes
Clerodane diterpenes are a large and structurally diverse class of natural products found in numerous plant species, fungi, and marine organisms.[1][2][3][4] Historically significant for their roles in traditional medicine, this class of compounds is now the subject of intense scientific investigation due to a wide spectrum of biological activities, including potent anti-inflammatory effects.[2][4][5][6][7] Inflammation is a fundamental protective response of the body to harmful stimuli like pathogens or tissue damage.[8] However, its dysregulation leads to chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and atherosclerosis.[3][9]
The inflammatory cascade is orchestrated by a complex network of signaling molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-6), prostaglandins (PGs), and nitric oxide (NO).[3] The expression of the genes encoding these mediators is tightly controlled by key intracellular signaling pathways. For natural product drug discovery, the most critical of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][10][11][12][13][14] Many clerodane diterpenes exert their anti-inflammatory effects by modulating these specific pathways.
This guide provides an in-depth overview of the essential bioassays used to screen and characterize the anti-inflammatory properties of clerodane diterpenes. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental design, ensuring robust and reliable data generation.
Pillar 1: Core Inflammatory Signaling Pathways
Understanding the molecular targets is crucial for selecting appropriate assays. Clerodane diterpenes often interfere with the upstream signaling cascades that trigger the inflammatory response.
The NF-κB Signaling Pathway: The Master Regulator
The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central switch that turns on a battery of pro-inflammatory genes.[11][12][14][15][16] In its inactive state, the NF-κB dimer (most commonly p65/p50) is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory triggers like bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[14] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]
Caption: Canonical NF-κB signaling pathway activated by LPS.
The MAPK Signaling Pathway: A Parallel Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signal transduction route that converts extracellular stimuli into a wide range of cellular responses, including inflammation.[13][17][18][19] This pathway consists of a three-tiered kinase cascade: a MAPKKK activates a MAPKK, which in turn activates a MAPK.[13] In mammals, the three major MAPK subfamilies relevant to inflammation are ERK, JNK, and p38.[18][19] Activation of the p38 and JNK pathways, in particular, is strongly associated with the production of pro-inflammatory cytokines and the regulation of cellular stress responses.[10]
Caption: Simplified overview of the MAPK (p38/JNK) signaling cascade.
Pillar 2: In Vitro Bioassay Platforms & Protocols
In vitro assays are indispensable for the initial screening and mechanistic evaluation of natural products, offering a cost-effective and high-throughput approach to identify promising candidates.[20][21]
A. Cell-Based Assays: The Integrated Biological System
Cell-based assays provide a biologically relevant context to study the effects of compounds on intact cellular pathways. Macrophage cell lines (e.g., murine RAW 264.7 or J774A.1) are the workhorses for inflammation research.[22] They are key players in the innate immune system and, when activated with stimulants like LPS, produce a robust inflammatory response.[22][23][24]
Caption: General experimental workflow for macrophage-based anti-inflammatory assays.
Protocol 1: Nitric Oxide (NO) Inhibition via Griess Assay
-
Scientific Principle: During inflammation, the enzyme iNOS produces large amounts of NO, a key inflammatory mediator.[25][26] NO is unstable, but it rapidly oxidizes to a stable metabolite, nitrite (NO₂⁻), in the cell culture medium. The Griess assay is a colorimetric method that quantifies nitrite concentration, serving as a direct proxy for iNOS activity.[25][26]
-
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[27]
-
Pre-treatment: Remove the old medium. Add fresh medium containing various concentrations of the clerodane diterpene test compound or the vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the "unstimulated control" wells.[27]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[26]
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride) to each well.[26]
-
-
Measurement: Immediately read the absorbance at ~540 nm using a microplate reader.[25]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.
-
-
Self-Validating Controls:
-
Vehicle Control: (Cells + Vehicle + LPS) - Represents 100% inflammatory response.
-
Unstimulated Control: (Cells + Vehicle, no LPS) - Baseline NO level.
-
Positive Control: (Cells + Known iNOS inhibitor + LPS) - e.g., L-NAME or Aminoguanidine.
-
Media Blank: (Media only) - Background absorbance.
-
Protocol 2: Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification via ELISA
-
Scientific Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive the inflammatory response.[28][29][30] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive immunoassay used to quantify the concentration of these secreted proteins in the cell culture supernatant.[22][31]
-
Methodology:
-
Cell Culture and Stimulation: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the 18-24 hour incubation, centrifuge the plate to pellet any cells and collect the supernatant. Samples can be used immediately or stored at -80°C.[22]
-
ELISA Procedure: Perform the ELISA for TNF-α or IL-6 using a commercial kit, strictly following the manufacturer's instructions.[32][33] This typically involves:
-
Coating a 96-well plate with a capture antibody specific to the cytokine.
-
Adding the collected supernatants, standards, and controls to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that the enzyme converts into a detectable colorimetric or fluorescent signal.
-
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Generate a standard curve from the cytokine standards. Calculate the cytokine concentration in each sample and determine the percent inhibition relative to the LPS-stimulated vehicle control.
-
-
Self-Validating Controls:
-
Vehicle Control: (Cells + Vehicle + LPS) - Represents 100% cytokine production.
-
Unstimulated Control: (Cells + Vehicle, no LPS) - Baseline cytokine level.
-
Positive Control: (Cells + Known inhibitor + LPS) - e.g., Dexamethasone.
-
B. Enzymatic Assays: The Direct Interaction
Cell-free enzymatic assays are crucial for determining if a compound's mechanism of action involves the direct inhibition of a key inflammatory enzyme, rather than acting on upstream signaling pathways.
Protocol 3: Fluorometric COX-2 Inhibitor Screening Assay
-
Scientific Principle: COX-2 is an enzyme responsible for converting arachidonic acid into prostanoids like Prostaglandin G2 (PGG2), a precursor for inflammatory mediators.[34][35] This assay uses purified human recombinant COX-2 and measures the generation of PGG2 via a probe that becomes fluorescent upon reaction.[34] A reduction in fluorescence indicates inhibition of COX-2 activity.
-
Methodology:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme) according to the kit manufacturer's protocol.[34][35] Keep the enzyme on ice at all times.[35][36]
-
Plate Setup (96-well white opaque plate):
-
Sample Wells: Add 10 µL of the clerodane diterpene diluted to 10x the final desired concentration.
-
Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.
-
Inhibitor Control: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib, provided in most kits).[34]
-
-
Reaction Mix: Prepare and add 80 µL of a Reaction Mix containing Assay Buffer, COX Probe, Cofactor, and diluted COX-2 enzyme to all wells.
-
Incubation: Incubate the plate for 5-10 minutes at 25°C to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid substrate to all wells to start the reaction.[36]
-
Measurement: Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) using a plate reader with excitation at ~535 nm and emission at ~587 nm.[34][35]
-
Data Analysis: Calculate the rate of fluorescence increase (slope) for each well. Determine the percent inhibition for each compound concentration relative to the Enzyme Control. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Causality & Controls: This assay directly confirms that the compound can physically inhibit the enzyme's active site or an allosteric regulatory site, independent of cellular gene expression or signaling. The Enzyme Control establishes the baseline maximum activity, while the known inhibitor (Celecoxib) validates that the assay system is responsive to inhibition.
Pillar 3: Data Interpretation & Assay Comparison
A multi-assay approach provides a comprehensive profile of a compound's anti-inflammatory activity. The data generated should be used to build a complete picture, from broad cellular effects to specific molecular interactions.
Table 1: Comparison of Key In Vitro Anti-Inflammatory Bioassays
| Assay Type | Target Measured | Principle | Readout | Advantages | Limitations |
| Griess Assay | Nitrite (from NO) | Colorimetric quantification of nitrite, a proxy for iNOS activity in cells.[25][26] | Absorbance | Cost-effective, rapid, high-throughput.[20] | Indirect measure of iNOS; can have interference from other substances. |
| Cytokine ELISA | Secreted Cytokines (TNF-α, IL-6) | Specific antibody-based quantification of cytokine proteins in supernatant.[22][31] | Absorbance/Fluorescence | Highly specific and sensitive; measures a key biological endpoint. | More expensive and time-consuming than Griess assay. |
| COX-2 Enzyme Assay | COX-2 Activity | Direct measurement of enzymatic conversion of arachidonic acid by purified enzyme.[34][37] | Fluorescence/Colorimetric | Determines direct enzyme inhibition; high-throughput.[34] | Lacks biological context of the cell; does not detect upstream inhibitors. |
| Protein Denaturation | Protein Stability | Measures the ability of a compound to prevent heat-induced protein denaturation.[21] | Turbidity/Absorbance | Very simple, rapid, and inexpensive initial screen.[21] | Non-specific mechanism; low correlation with in vivo efficacy. |
Outlook: Progression to In Vivo Models
While in vitro assays are powerful, promising clerodane diterpenes must ultimately be validated in living organisms. In vivo models are essential to assess a compound's efficacy, pharmacokinetics, and safety profile. Standard preclinical models include:
-
Carrageenan-Induced Paw Edema: An acute inflammation model where a phlogistic agent is injected into a rodent's paw, and the reduction in swelling by the test compound is measured.[7][38]
-
TPA-Induced Ear Edema: A topical inflammation model where 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to a mouse's ear, causing inflammation and edema.[39][40] This model is useful for assessing topically applied agents.
Conclusion
The evaluation of clerodane diterpenes for anti-inflammatory activity requires a systematic, multi-faceted approach. By beginning with broad cell-based assays that measure key inflammatory mediators (NO, cytokines) and progressing to specific enzymatic assays (COX-2), researchers can effectively identify lead compounds and elucidate their mechanisms of action. This strategic combination of assays, guided by a strong understanding of the underlying NF-κB and MAPK signaling pathways, provides the robust, validated data necessary for advancing these promising natural products in the drug development pipeline.
References
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Dissanayake, A. (2026, January 30). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. ResearchGate.
- Peiris, D. S. H., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- MDPI. (2025, March 3). Diterpenes: Nature's Hidden Gems of Immunomodulation.
- Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways.
- National Center for Biotechnology Information. (n.d.). Macrophage Inflammatory Assay. PMC - NIH.
- International Journal of Pharmaceutical Sciences. (2025, July 21). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Benchchem. (n.d.). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
- Panlabs. (n.d.). iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay.
- ResearchGate. (2023, June 2). (PDF) Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes.
- ResearchGate. (n.d.). Clerodane diterpenoids with anti-inflammatory activity.
- National Center for Biotechnology Information. (2023, June 13). Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. PMC - NIH.
- Semantic Scholar. (2023, June 13). Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes.
- Arbor Assays. (2020, November 24). Anti-Inflammatory Properties of Natural Products.
- National Center for Biotechnology Information. (2024, October 5). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. PMC.
- National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Activity of Natural Products. PMC.
- Salimetrics. (n.d.). Salivary Cytokine Panel for IL-6, IL-1 Beta, TNF-Alpha, & IL-8.
- Benchchem. (2025). Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
- Abcam. (2024, March 18). Nitric Oxide Synthase Inhibitor Assay Kit (Fluorometric) (ab211086).
- Salimetrics. (n.d.). DBS Cytokine Panel 3-plex (IL-6, IL-10, TNF-alpha).
- Signosis. (n.d.). Inflammation/NfkB.
- National Center for Biotechnology Information. (n.d.). Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response. PMC.
- SciELO. (n.d.). Anti-inflammatory action of ethanolic extract and clerodane diterpenes from Casearia sylvestris.
- Thermo Fisher Scientific - SA. (n.d.). MAPK Cell Signaling Pathway.
- National Center for Biotechnology Information. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC.
- MDPI. (2024, February 22). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- National Center for Biotechnology Information. (2017, July 14). NF-κB signaling in inflammation. PMC - NIH.
- Sigma-Aldrich. (n.d.). Nitric-Oxide-Synthase-Inhibitor-Screening-Kit (MAK323).
- MilliporeSigma. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- PubMed. (2000, September 11). Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds.
- ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
- PubMed - NIH. (n.d.). NF-κB signaling in inflammation.
- MedCrave online. (2022, May 11). Biological properties of clerodane-type diterpenes.
- Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol.
- The Journal of Clinical Investigation. (2001, January 1). NF-κB: a key role in inflammatory diseases.
- Abcam. (n.d.). MAPK signaling pathway.
- AnyGenes. (n.d.). MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis.
- Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway.
- Thermo Fisher Scientific - US. (n.d.). Pro-Inflammatory Cytokines Overview.
- MDPI. (2025, January 27). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray.
- Novus Biologicals. (2018, June 26). MAPK Signaling Links Autophagy and Inflammation.
- National Center for Biotechnology Information. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC.
- National Center for Biotechnology Information. (n.d.). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PMC.
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Troubleshooting & Optimization
Technical Support Center: Purification of Clerodane Diterpenes
Welcome to the technical support center for the purification of clerodane diterpenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these fascinating and biologically active compounds. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments.
Introduction to the Challenges
Clerodane diterpenes are a vast and structurally diverse class of secondary metabolites found in numerous plant species, fungi, bacteria, and marine organisms.[1][2][3] Their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, makes them attractive targets for drug discovery.[4][5][6] However, their purification presents significant challenges stemming from their structural complexity, the presence of closely related isomers in natural extracts, and their potential instability.[1][7] This guide will equip you with the knowledge and techniques to overcome these hurdles and successfully isolate pure clerodane diterpenes.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of my clerodane diterpenes on a silica gel column so difficult?
A1: The difficulty in separating clerodane diterpenes on silica gel often arises from their structural similarities and wide range of polarities within a crude extract. Here are the key reasons and what you can do:
-
Structural Diversity: Clerodane diterpenes possess a common bicyclic decalin core but exhibit significant variations in their functional groups, such as lactones, epoxides, hydroxyls, and ester groups.[1][8] They can also have different stereochemical configurations (e.g., cis or trans ring fusion), leading to a multitude of compounds with very similar polarities.[1][2]
-
Co-eluting Impurities: Crude plant extracts are complex mixtures containing other classes of compounds (e.g., flavonoids, fatty acids, other terpenoids) that can have similar polarities to your target clerodanes, leading to co-elution.[7][9]
-
Solution Strategy: A multi-step chromatographic approach is often necessary.
-
Initial Fractionation: Start with low-pressure column chromatography (LPLC) on silica gel to perform a broad separation of the crude extract into several less complex fractions.[4]
-
Solvent System Optimization: Carefully optimize your solvent system for Thin-Layer Chromatography (TLC) before scaling up to column chromatography. A good separation on TLC will have a retention factor (Rf) for the target compound between 0.2 and 0.4.
-
Step-Gradient Elution: Employ a step-gradient elution on your column, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). This will help to resolve compounds with close polarities.
-
Q2: I have a fraction containing multiple clerodane diterpenes that I can't separate by silica gel chromatography. What should I do next?
A2: This is a very common scenario. When normal-phase chromatography on silica gel is insufficient, switching to a different separation mechanism is the most effective strategy.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used technique for the final purification of clerodane diterpenes.[4][10][11] By using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), you can achieve high-resolution separation of isomers and closely related compounds.[10]
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be beneficial for preventing irreversible adsorption and degradation of sensitive compounds.[12][13] It is particularly useful for separating polar compounds.
-
Bioassay-Guided Fractionation: If your goal is to isolate bioactive compounds, you can use a bioassay to screen your fractions. This allows you to focus your purification efforts only on the fractions that exhibit the desired biological activity, saving time and resources.[14]
Q3: How do I choose the right solvent system for my HPLC purification?
A3: The choice of solvent system is critical for a successful HPLC separation. Here’s a systematic approach:
-
Start with a Generic Gradient: For C18 columns, a common starting point is a linear gradient of water (A) and acetonitrile or methanol (B), for example, from 10% B to 90% B over 30-60 minutes.[10]
-
Analyze the Chromatogram: Inject a small amount of your sample and observe the separation.
-
If the peaks are all clustered at the beginning, you need to start with a lower percentage of the organic solvent (B).
-
If the peaks are all eluting very late, you can start with a higher percentage of B or increase the gradient slope.
-
-
Isocratic vs. Gradient Elution:
-
Gradient elution is ideal for complex mixtures with a wide range of polarities.
-
Isocratic elution (a constant mobile phase composition) can be used to optimize the separation of a few closely eluting compounds once their approximate retention time is known from a gradient run.
-
-
Solvent Modifiers: Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase can improve peak shape and resolution, especially for acidic compounds.
Q4: My purified clerodane diterpene seems to be unstable. What precautions should I take during purification?
A4: The stability of clerodane diterpenes can be a concern, as some are susceptible to degradation.
-
Avoid High Temperatures: Concentrate your fractions under reduced pressure using a rotary evaporator at a low temperature (e.g., below 40°C).
-
Solvent Choice: Be mindful of the solvents you use. For instance, some clerodanes might be unstable in chlorinated solvents like dichloromethane over long periods. Methanol can also potentially react with certain functional groups to form artifacts.[1]
-
Storage: Store your purified compounds and fractions at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen) if they are particularly sensitive to oxidation.
-
pH Control: If your compounds are pH-sensitive, consider using buffered mobile phases during HPLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of purified compound | - Incomplete extraction from the plant material.- Degradation of the compound during purification.- Irreversible adsorption on the stationary phase. | - Optimize extraction solvent and duration.- Use milder purification conditions (lower temperatures, inert atmosphere).- Consider using a different stationary phase or technique like CCC. |
| Broad or tailing peaks in HPLC | - Column overloading.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase. | - Inject a smaller sample volume.- Add a modifier (e.g., 0.1% formic acid) to the mobile phase.- Try a different type of HPLC column (e.g., phenyl-hexyl). |
| Co-elution of isomers | - Insufficient resolution of the chromatographic system. | - Optimize the HPLC gradient (make it shallower).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Use a longer HPLC column or one with a smaller particle size. |
| Formation of artifacts | - Reaction with the solvent (e.g., methanol).- Degradation due to heat or light. | - Use aprotic solvents where possible.- Protect samples from light and heat.- Analyze freshly prepared extracts. |
Experimental Protocols
Protocol 1: General Extraction of Clerodane Diterpenes
-
Preparation: Air-dry and grind the plant material into a fine powder.[14]
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) at room temperature for 72 hours.[4]
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[4]
Protocol 2: Low-Pressure Column Chromatography (LPLC) on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane) and pour it into the column. Allow it to pack under gravity or with gentle pressure. Add a layer of sand on top to prevent disturbance.[4]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the column.[4]
-
Elution: Start the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise manner (e.g., 100:0, 95:5, 90:10, etc.).
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation using TLC.[4]
-
Fraction Analysis: Spot the collected fractions on TLC plates, develop them in a suitable solvent system, and visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid). Combine fractions with similar TLC profiles.[4]
Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
-
Column Equilibration: Equilibrate the C18 preparative column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).[4]
-
Sample Injection: Dissolve the semi-purified fraction in the mobile phase and inject it onto the column.
-
Gradient Elution: Run a suitable gradient program to separate the components.
-
Peak Collection: Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm) and collect the peaks corresponding to the individual compounds in separate vials.[4]
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the pure, isolated clerodane diterpenes.[4]
-
Purity and Identity Confirmation: Confirm the purity and identity of the isolated compounds using analytical techniques such as analytical HPLC, NMR spectroscopy, and mass spectrometry.[4][14]
Visualizations
General Workflow for Clerodane Diterpene Purification
Sources
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 3. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 [frontiersin.org]
- 9. Development of a comprehensive method for analyzing clerodane-type diterpenes and phenolic compounds from Casearia sylvestris Swartz (Salicaceae) based on ultra high performance liquid chromatography combined with chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Natural Products by Countercurrent Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
optimizing HPLC conditions for "2 beta-Hydroxykolavelool" analysis
Technical Guide: Optimizing HPLC Conditions for 2 -Hydroxykolavelool Analysis
Executive Summary & Molecule Profile
2
-
Chemical Challenges:
-
Chromophore Limitations: Lacks a strong conjugated system, relying primarily on the furan ring and isolated double bonds for UV detection (low
). -
Stereochemical Complexity: Separation from its epimer (2
-hydroxy) and the non-hydroxylated parent (Kolavelool) requires precise selectivity. -
Silanol Interaction: The secondary hydroxyl group at C-2 can interact with residual silanols on silica-based columns, leading to peak tailing.
-
This guide provides a self-validating Reverse-Phase HPLC (RP-HPLC) protocol designed to overcome these specific challenges.
Core Experimental Protocol
Do not deviate from the column chemistry recommendations without validating peak symmetry.
Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | C18 Core-Shell (e.g., Kinetex or Cortecs), 2.6 µm, 100 Å | Core-shell particles provide higher efficiency at lower backpressures than fully porous sub-2 µm particles, crucial for resolving the 2 |
| Column Dimensions | 150 mm x 2.1 mm (Analytical) | Longer bed length aids in separating structurally similar diterpene co-elutants. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses the ionization of any co-eluting acidic diterpenes (e.g., Solidagoic acids), preventing baseline drift. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN offers sharper peaks for diterpenes compared to Methanol due to lower viscosity and better solvation of the clerodane backbone. |
| Flow Rate | 0.3 mL/min | Optimized for 2.1 mm ID columns to maintain the Van Deemter minimum. |
| Temperature | 35°C | Slightly elevated temperature improves mass transfer, reducing peak width for the hydroxylated species. |
| Detection (UV) | 210 nm (Primary), 230 nm (Secondary) | The furan ring absorbs near 210-215 nm. 254 nm is virtually useless for this molecule. |
| Injection Volume | 2–5 µL | Keep low to prevent "solvent effect" peak broadening, especially if sample is dissolved in 100% MeOH. |
Gradient Program (Linear)
-
0.0 min: 40% B
-
15.0 min: 90% B
-
17.0 min: 90% B (Wash)
-
17.1 min: 40% B (Re-equilibration)
-
22.0 min: Stop
Technical Support & Troubleshooting (Q&A)
Q1: My target peak (2 -Hydroxykolavelool) is showing significant tailing (As > 1.5). How do I fix this?
Diagnosis: This is likely due to hydrogen bonding between the C-2 hydroxyl group and free silanols on the stationary phase. Corrective Action:
-
Switch Column Chemistry: Move to a "Polar Embedded" C18 or a highly end-capped column (e.g., C18-shielded). These phases protect the silica surface.
-
Increase Ionic Strength: If using Formic Acid, switch to 10 mM Ammonium Formate (pH 3.5). The ammonium ions can mask silanol sites more effectively than protons alone.
-
Temperature: Increase column temperature to 40°C to speed up adsorption/desorption kinetics.
Q2: I cannot resolve 2 -Hydroxykolavelool from the matrix (chlorophyll/lipids).
Diagnosis: Solidago extracts are rich in lipophilic pigments that co-elute with diterpenes in the high-%B region. Corrective Action: Implement a Solid Phase Extraction (SPE) cleanup step prior to injection.
-
Protocol: Use a C18-E (Endcapped) SPE cartridge.
-
Load sample in 10% Methanol/Water.
-
Wash with 40% Methanol (removes polar glycosides).
-
Elute Target with 85% Methanol.
-
Wash cartridge with 100% ACN (discards chlorophylls).
-
-
Why: 2
-Hydroxykolavelool is mid-polarity; it will elute before the highly lipophilic chlorophylls.
Q3: The sensitivity at 210 nm is too low, and the baseline is noisy.
Diagnosis: 210 nm is near the UV cutoff of many solvents and absorbs oxygen interference. Corrective Action:
-
Solvent Grade: Ensure you are using "LC-MS Grade" Acetonitrile. HPLC grade often has impurities that absorb at 210 nm.
-
Reference Wavelength: If using a DAD, turn off the reference wavelength or set it to 360 nm (far from the analyte). An improper reference (e.g., 254 nm) can subtract real signal if the spectrum overlaps.
-
Alternative Detection: If UV remains insufficient, this molecule is an ideal candidate for ELSD (Evaporative Light Scattering Detection) or CAD (Charged Aerosol Detection) , as it is non-volatile and the response is independent of chromophores.
Experimental Workflow Diagram
The following diagram illustrates the critical path from crude extract to validated data, highlighting the decision nodes for method optimization.
Caption: Figure 1: Decision tree for optimizing the separation of clerodane diterpenes, focusing on resolution and peak symmetry.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Isolation of Clerodane Diterpenoids Using Column Chromatography. Link
-
Kálmán, A., et al. (2025).[3] Bioassay-Guided Isolation of cis-Clerodane Diterpenoids from Solidago gigantea. MDPI Plants. Link
-
Shimadzu Corp. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Link
-
ResearchGate. (2015). HPLC Analysis of Diterpenes: Method Optimization Strategies. Link
Technical Support Center: Enhancing the Stability of 2β-Hydroxykolavelool for Long-Term Storage
Welcome to the technical support guide for 2β-Hydroxykolavelool. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the stability and integrity of this diterpenoid for long-term storage. This guide moves from foundational knowledge in our FAQ section to advanced troubleshooting and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of 2β-Hydroxykolavelool.
Q1: What is 2β-Hydroxykolavelool and what are its potential stability issues?
A1: 2β-Hydroxykolavelool is a diterpenoid, a class of organic compounds found widely in nature, particularly in plants and fungi.[1] Its structure (C20H34O2) contains hydroxyl groups (-OH) and double bonds, which are reactive functional groups susceptible to degradation.[2] The primary stability concerns for diterpenoids like 2β-Hydroxykolavelool are oxidation, thermal degradation, and light-induced reactions.[3][4][5] These processes can alter the molecule's structure, leading to a loss of biological activity and the formation of impurities.
Q2: What are the ideal preliminary storage conditions for a new batch of 2β-Hydroxykolavelool?
A2: For a newly received or synthesized batch of 2β-Hydroxykolavelool, immediate and proper storage is critical. As a precautionary measure, we recommend the following conditions to minimize initial degradation:
-
Temperature: Store at or below -20°C. Low temperatures are crucial for slowing down chemical reactions, including oxidation and other degradation pathways.[6][7]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen and significantly reduces the risk of oxidative degradation.
-
Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil. UV and visible light can provide the energy to initiate degradative photochemical reactions.[4][8]
-
Form: If possible, store the compound as a dry, solid powder. If it must be in solution, use a non-reactive, anhydrous solvent and keep the concentration as high as practical to minimize solvent-mediated degradation.
Q3: My 2β-Hydroxykolavelool is in solution. Does the choice of solvent matter for stability?
A3: Absolutely. The solvent can directly impact the stability of the compound. Protic solvents (e.g., methanol, ethanol) can participate in reactions, particularly if acidic or basic impurities are present. For nonpolar compounds like diterpenoids, consider using high-purity, anhydrous nonpolar solvents such as hexane or ethyl acetate for short-term use. For long-term storage in solution, it is often best to dissolve the compound in a solvent that can be easily and completely removed, such as by lyophilization from a suitable aqueous-organic mixture if the compound's solubility and stability permit.
Q4: What is lyophilization and can it be used for 2β-Hydroxykolavelool?
A4: Lyophilization, or freeze-drying, is a dehydration process that involves freezing the sample and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[9] This technique is ideal for preserving heat-sensitive compounds because it removes water without applying high temperatures.[9][10][11] For 2β-Hydroxykolavelool, lyophilization can be an excellent method for preparing a stable, dry powder for long-term storage, as it minimizes residual moisture and reduces the potential for hydrolysis and other water-mediated degradation.[12]
Part 2: Troubleshooting Guide: Investigating Degradation
If you suspect your sample of 2β-Hydroxykolavelool is degrading, a systematic approach is necessary to identify the cause and prevent further loss.
Q5: I've observed a change in the color and consistency of my sample. What does this indicate?
A5: Physical changes are often the first sign of chemical degradation.
-
Color Change (e.g., yellowing): This frequently points to oxidation.[5] Many organic compounds form colored byproducts upon reacting with oxygen.
-
Change in Consistency (e.g., from crystalline solid to a sticky oil): This may suggest the formation of a mixture of degradation products, which can disrupt the crystal lattice of the pure compound, leading to a lower melting point and an oily appearance. It can also indicate the absorption of atmospheric moisture.
Q6: How can I confirm that my 2β-Hydroxykolavelool sample has degraded and identify the impurities?
A6: Analytical techniques are essential for confirming degradation and identifying the resulting products. A multi-method approach is often most effective:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of a sample.[13][14] A chromatogram of a degraded sample will show a decrease in the area of the main peak (2β-Hydroxykolavelool) and the appearance of new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capabilities of mass spectrometry.[14][15] It can provide the molecular weights of the degradation products, offering crucial clues to their structures and the degradation pathways involved.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, assuming they can be isolated or are present in sufficient quantity in the mixture.
Workflow for Investigating Degradation
The following diagram outlines a logical workflow for troubleshooting sample degradation.
Caption: Workflow for troubleshooting the degradation of 2β-Hydroxykolavelool.
Part 3: Protocols for Enhanced Stability
This section provides detailed protocols for maximizing the long-term stability of 2β-Hydroxykolavelool.
Protocol 1: Optimal Storage Preparation via Lyophilization
This protocol is designed to prepare a highly stable, amorphous powder of 2β-Hydroxykolavelool, removing residual solvents and water that can contribute to degradation.
Materials:
-
2β-Hydroxykolavelool sample
-
High-purity solvent (e.g., 1,4-dioxane or tert-butanol)
-
Deionized water
-
Lyophilizer (freeze-dryer)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with airtight septa caps
Methodology:
-
Dissolution: Dissolve the 2β-Hydroxykolavelool sample in the minimum amount of a suitable solvent like tert-butanol or 1,4-dioxane.
-
Aqueous Addition: If necessary, add a minimal amount of deionized water to create a solution that will freeze uniformly. The final solution should be clear.
-
Aliquoting: Dispense the solution into amber glass vials. Fill vials to no more than one-third of their volume to ensure efficient drying.
-
Freezing: Freeze the samples rapidly. This can be done by placing the vials in a freezer set to -80°C or by using a slurry of dry ice and acetone. A rapid freeze promotes the formation of small ice crystals, leading to a more uniform dried product.
-
Lyophilization: Transfer the frozen vials to the lyophilizer. The process involves a primary drying phase under vacuum to sublimate the ice, followed by a secondary drying phase to remove unfrozen water molecules.[11]
-
Backfilling and Sealing: Once the lyophilization cycle is complete, backfill the chamber with an inert gas like argon or nitrogen before sealing the vials. This creates an oxygen-free environment inside the vial.
-
Final Storage: Store the sealed vials at -20°C or -80°C, protected from light.
Protocol 2: Incorporating Stabilizers
For applications where 2β-Hydroxykolavelool must be stored in solution or in a formulation, the addition of antioxidants or other stabilizers can be highly effective.
Option A: Antioxidants
Antioxidants function by scavenging free radicals or chelating metal ions that can catalyze oxidation.[16][17][18]
-
Common Choices: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Vitamin E (α-tocopherol) are effective radical scavengers for lipid-soluble compounds.[7][19][20]
-
Recommended Concentration: Start with a low concentration, typically in the range of 0.01% to 0.1% (w/w) relative to the 2β-Hydroxykolavelool.
-
Implementation: Dissolve the chosen antioxidant in the solvent along with the 2β-Hydroxykolavelool before final storage.
Option B: Encapsulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, shielding them from the external environment.[21] This can protect against oxidation, light, and heat.
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its higher water solubility and low toxicity.[21][22][23]
-
Methodology:
-
Prepare an aqueous solution of HP-β-CD.
-
Slowly add a concentrated solution of 2β-Hydroxykolavelool (in a minimal amount of a water-miscible organic solvent) to the cyclodextrin solution with vigorous stirring.
-
Stir for several hours to allow for complex formation.
-
The resulting aqueous solution of the complex can be used directly or lyophilized to a stable powder.
-
Data Summary: Impact of Storage Conditions
The following table summarizes the expected stability of 2β-Hydroxykolavelool under various storage conditions. The degradation rate is a qualitative measure based on typical behavior for diterpenoids.
| Storage Condition | Temperature | Atmosphere | Form | Expected Degradation Rate |
| Standard Lab Bench | ~25°C | Air | Solid/Oil | High |
| Refrigerator | 4°C | Air | Solid | Moderate |
| Freezer | -20°C | Air | Solid | Low |
| Inert Atmosphere | -20°C | N₂ or Ar | Solid | Very Low |
| Lyophilized, Inert | -80°C | N₂ or Ar | Powder | Extremely Low |
Visualizing Degradation Pathways
Diterpenoids can degrade through several mechanisms. The diagram below illustrates a generalized pathway for oxidative degradation, which is a common issue.
Caption: Generalized oxidative degradation pathway for a diterpenoid.
By understanding the inherent instabilities of 2β-Hydroxykolavelool and implementing the rigorous protocols outlined in this guide, researchers can ensure the long-term integrity of their samples, leading to more reliable and reproducible experimental outcomes.
References
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Simplified scheme for the degradation pathway of the main... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Martin, V. J., & Mohn, W. W. (2000). Genetic Investigation of the Catabolic Pathway for Degradation of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9. Journal of Bacteriology, 182(13), 3786-3794. [Link]
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Ghareeb, M. A., & Saad, A. M. (2018). An Overview of Biotransformation and Toxicity of Diterpenes. Molecules, 23(6), 1369. [Link]
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Proposed pathway for abietanic diterpenoid degradation by P. abietaniphila BKME-9. Chemical designations - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Proposed convergent pathway for abietane diterpenoid degradation by LB400. I, abietic acid. (n.d.). Retrieved February 22, 2026, from [Link]
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Lyophilization - CQM. (n.d.). Retrieved February 22, 2026, from [Link]
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Advantages of Lyophilization for Long-Term Sample Storage - Laboratory Equipment. (2015, August 20). Retrieved February 22, 2026, from [Link]
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Untargeted Plant Metabolomics: Evaluation of Lyophilization as a Sample Preparation Technique. (2023, May 25). MDPI. [Link]
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Investigating Antioxidant Properties of the Diterpenes from Seeds of Phalaris canariensis. (n.d.). Retrieved February 22, 2026, from [Link]
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2β-Hydroxykolavelool | CAS No : 221466-42-8. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]
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Oxidation Strength of PLA Filled with Algal Biomass and Rosemary Extract Powders for Food-Safe Handling. (2026, February 20). MDPI. [Link]
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Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. (n.d.). PMC. [Link]
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LYOPHILIZATION PROCESS DEVELOP- MENT FOR CHEMICAL SUBSTANCES AND BIOLOGICAL MATRIX. (2023, April 12). Trepo. [Link]
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Lyophilization - Biofortuna. (2026, February 20). Retrieved February 22, 2026, from [Link]
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Analysis of diterpenes and diterpenoids | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. (n.d.). PMC. [Link]
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Determination of phenolic diterpene antioxidants in Rosemary (Rosmarinus officinalis L.) with different methods of extraction and analysis | Request PDF. (2025, August 7). ResearchGate. [Link]
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Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS. (2025, October 31). ResearchGate. [Link]
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Effect of Leaves of Caesalpinia decapetala on Oxidative Stability of Oil-in-Water Emulsions. (2017, March 4). MDPI. [Link]
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Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes. (n.d.). PMC. [Link]
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Comprehensive Methodology for the Isolation and Identification of Triterpenes from Rosemary Leaves. (n.d.). Retrieved February 22, 2026, from [Link]
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(PDF) Aging and yellowing of triterpenoid resin varnishes-Influence of aging conditions and resin composition. (2025, August 10). ResearchGate. [Link]
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Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. (2024, November 26). MDPI. [Link]
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(PDF) Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Exposure. (2025, January 6). ResearchGate. [Link]
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Mechanism of 2-hydropropyl-beta-cyclodextrin in the stabilization of frozen formulations. (2014, October 1). European Journal of Pharmaceutical Sciences. [Link]
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Temperature alters the toxicological impacts of plant terpenoids on the polyphagous model herbivore Vanessa cardui. (2023, September 11). PMC. [Link]
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The calculated stability constants of beta-CD:OL and HP-beta-CD:OL under different temperatures. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Influence of Storage Environments and Packaging Materials on the Bioactive Compounds in Citri Reticulatae Pericarpium. (2025, June 7). PMC. [Link]
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Thermoadaptation in an Ancestral Diterpene Cyclase by Altered Loop Stability. (2022, May 18). The Journal of Physical Chemistry B. [Link]
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Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. (2022, March 18). MDPI. [Link]
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Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. (n.d.). PMC. [Link]
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Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. (2020, September 1). MDPI. [Link]
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Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide. (1996). Life Sciences, 58(10), PL181-5. [Link]
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Thermal and storage stability of novel nutraceuticals combining potential probiotic Limosilactobacillus fermentum strains and freeze-dried jabuticaba [Myrciaria cauliflora (Mart.) O. Berg] peel. (2024, December 2). PMC. [Link]
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Relative thermal stability of the alpha and beta polymorphs. Plot of... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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minimizing degradation of "2 beta-Hydroxykolavelool" during isolation
Welcome to the technical support center for natural product isolation. This guide is specifically designed for researchers, scientists, and drug development professionals working on the isolation of 2β-Hydroxykolavelool , a cassane furanoditerpenoid.[1] Given its chemical structure, which includes a furan ring and hydroxyl groups, this molecule is susceptible to degradation under common laboratory conditions. This resource provides in-depth troubleshooting advice and validated protocols to help you maximize yield and preserve the integrity of your compound.
Section 1: Core Concepts - Understanding the Instability of 2β-Hydroxykolavelool (FAQs)
This section addresses fundamental questions about the chemical nature of 2β-Hydroxykolavelool and why it is prone to degradation.
Q1: What is 2β-Hydroxykolavelool, and what makes it so sensitive?
A1: 2β-Hydroxykolavelool is a diterpenoid characterized by a cassane skeleton and a furan ring.[1] The primary sources of its instability are the furan moiety and the secondary alcohol groups.
-
Furan Ring: Furan rings are electron-rich aromatic systems. This makes them highly susceptible to oxidation and acid-catalyzed reactions.[2] Under acidic conditions, the furan ring can undergo ring-opening reactions, leading to the formation of dicarbonyl compounds, or it can polymerize, resulting in complex, insoluble materials.[3][4][5]
-
Oxidative Susceptibility: The furan ring can react with atmospheric oxygen, singlet oxygen (especially under light exposure), or other oxidizing agents to form reactive intermediates.[6][7] This can lead to the formation of hydroperoxides and subsequent cleavage of the ring.[8] In a biological context, furan moieties can be metabolically activated by cytochrome P450 enzymes to form electrophilic species that can be hepatotoxic.[9]
-
Thermal and Photochemical Stress: Like many terpenes, 2β-Hydroxykolavelool is sensitive to heat, which can accelerate degradation reactions.[10][11] Exposure to UV light can also promote photodegradation, particularly of the furan ring.[6]
Q2: What are the visible signs of degradation during my isolation process?
A2: Degradation can manifest in several ways:
-
Color Change: The formation of oxidized or polymerized byproducts often results in a yellowing or browning of your extract or purified sample.
-
Precipitation: Acid-induced polymerization can lead to the formation of insoluble materials that precipitate out of your solution.
-
Appearance of New Spots/Peaks: When analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), the appearance of new, unexpected spots or peaks that change over time is a strong indicator of degradation.
-
Loss of Yield: A consistently low or decreasing yield at each purification step, which cannot be explained by simple physical loss, often points to chemical degradation.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers to common problems encountered during the isolation workflow.
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Actions & Explanations |
| Low Yield After Initial Extraction | Thermal Degradation: Using high-temperature extraction methods like Soxhlet or hydrodistillation.[11][12] | Action: Switch to a low-temperature extraction method such as maceration with agitation at room temperature or ultrasound-assisted extraction (UAE) with a cooling bath. Explanation: Elevated temperatures provide the activation energy for degradation pathways like oxidation and aromatization.[11] Keeping the temperature below 40°C is crucial for preserving terpene structure.[13] |
| Oxidative Degradation: Exposure of the plant material or solvent to air for prolonged periods. | Action: Grind the plant material just before extraction. Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).[12][14] Explanation: Oxygen can directly attack the furan ring and other sensitive parts of the molecule. An inert atmosphere displaces oxygen, significantly reducing the rate of oxidative degradation.[12] | |
| Appearance of Multiple Unknown Peaks in HPLC After Silica Gel Chromatography | Acid-Catalyzed Degradation: The acidic nature of standard silica gel is causing ring-opening or rearrangement. | Action 1: Neutralize your silica gel. Slurry the silica with a solvent system containing a small amount of a weak base (e.g., 0.1-0.5% triethylamine or pyridine) before packing the column. Action 2: Use a less acidic stationary phase like deactivated neutral alumina or C18 reversed-phase silica. Explanation: The Lewis acid sites on the surface of silica gel can catalyze the opening of the furan ring.[2][15] Neutralization passivates these active sites, preventing on-column degradation. |
| Purified Compound Degrades During Solvent Evaporation | High Temperature: Using a rotary evaporator with a high-temperature water bath. | Action: Evaporate solvents under high vacuum and with minimal heat (water bath temperature ≤ 30-35°C). For the final drying step, use a high-vacuum pump at room temperature or a lyophilizer if the solvent system is appropriate. Explanation: Prolonged exposure to even moderate heat in a concentrated state can accelerate degradation.[10] |
| Light Exposure: Leaving the flask exposed to ambient lab light. | Action: Wrap the collection flask in aluminum foil during and after evaporation. Explanation: Furan-containing compounds can be susceptible to photodegradation.[6] Minimizing light exposure prevents the formation of reactive species like singlet oxygen. | |
| Stored Samples Show Degradation Over Time | Improper Storage Conditions: Storing at room temperature, in solution, or exposed to air and light. | Action: Store the purified, dry compound as a solid or oil under an argon or nitrogen atmosphere at -20°C or, preferably, -80°C. Store in an amber vial or a clear vial wrapped in foil. Explanation: Low temperatures slow down all chemical reactions, while an inert atmosphere and darkness protect against oxidative and photodegradation, ensuring long-term stability. |
Section 3: Recommended Protocols for Minimizing Degradation
Follow these detailed workflows to enhance the stability and yield of 2β-Hydroxykolavelool.
Protocol 1: Optimized Low-Temperature Extraction & Handling
This protocol is designed to minimize thermal and oxidative stress from the very first step.
-
Material Preparation:
-
Use freshly harvested or properly dried and stored plant material. Avoid material that shows signs of mold or decay.
-
Grind the material to a coarse powder immediately before extraction to maximize surface area without generating excessive heat. Grinding under liquid nitrogen is recommended for heat-sensitive materials.[16]
-
-
Extraction:
-
Place the powdered material in an appropriately sized flask.
-
Add a pre-chilled (4°C) extraction solvent. A non-polar to mid-polarity solvent system like Hexane:Ethyl Acetate (e.g., 85:15 v/v) is a good starting point for terpenoids.[16]
-
Crucial Step: Before sealing the flask, gently purge the headspace with nitrogen or argon for 2-3 minutes to displace oxygen.[12]
-
Macerate the material at room temperature (or in a cold room at 4°C) with constant, gentle agitation for 12-24 hours. Alternatively, use an ultrasonic bath, ensuring the water is kept cool with ice packs to prevent heating.
-
Repeat the extraction process 2-3 times with fresh solvent to ensure complete extraction.
-
-
Filtration and Concentration:
-
Filter the combined extracts through a Büchner funnel.
-
Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 35°C.
-
Wrap the receiving flask in aluminum foil to protect the extract from light.
-
-
Quality Control Checkpoint:
-
Before proceeding to chromatography, run a quick analysis of the crude extract via TLC or UPLC-MS. Compare this initial profile to samples taken at later stages to track the appearance of any degradation products.
-
Diagram: Optimized Isolation Workflow for 2β-Hydroxykolavelool
Caption: A workflow highlighting critical control points to minimize degradation during the isolation of 2β-Hydroxykolavelool.
Section 4: Advanced Stabilization Strategies (FAQs)
For particularly challenging isolations or long-term formulation development, consider these advanced techniques.
Q3: Should I use an antioxidant during extraction? If so, which one and how?
A3: Yes, adding an antioxidant can be highly beneficial. For lipophilic extracts containing terpenoids, synthetic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective radical scavengers.[17][18] Natural antioxidants like mixed tocopherols (Vitamin E) or rosemary extract can also be used.[18][19]
-
How to Use: Add the antioxidant directly to your extraction solvent at a low concentration (e.g., 0.01-0.1% w/v). This ensures that the molecule is protected from the moment it is solubilized. Be aware that the antioxidant will need to be removed during final purification, so choose one with chromatographic properties different from your target compound.
Q4: My compound is still unstable in solution even when stored cold. Are there other options?
A4: For solution-state stability, especially for aqueous formulations or NMR samples, complexation with cyclodextrins can be a powerful stabilization strategy.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The furanoditerpenoid can become encapsulated within the hydrophobic core, shielding it from water, oxygen, and light.[20] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is particularly useful due to its high water solubility and low toxicity.[20][21]
-
Application: By forming an inclusion complex, HP-β-CD can significantly improve the stability of sensitive molecules in aqueous solutions.[21][22] This is an advanced technique typically used during formulation development rather than initial isolation, but it can be invaluable for preserving reference standards or preparing samples for biological assays.
Diagram: Key Degradation Pathways for a Furanoditerpenoid
Caption: Major environmental factors leading to the degradation of furan-containing natural products like 2β-Hydroxykolavelool.
References
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- Cryo Cure. (2021, April 1). Cannabis Terpene Extraction Methods.
- Cannabis Tech Insights Blog. (2025, July 13). Best Practices for Terpene-Rich Extract Formulations.
- PMC. Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications.
- UL Prospector. (2015, August 28). Antioxidants: Powerful Skin Care Actives & Stabilizers.
- Journal of Chemical and Pharmaceutical Research. Green technology Economically and environmentally innovative methods for extraction of medicinal aromatic plants MAP in Egypt.
- ACS Publications. (2019, July 23). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry.
- ResearchGate. (2025, October 26). Theoretical study of the thermal degradation pathways of abietane skeleton diterpenoids: Aromatization to retene.
- ResearchGate. (2025, November 12). Selective pressurized liquid extraction of plant secondary metabolites: Convallaria majalis L. as a case.
- Journal of Food Science and Technology. (2019, July 29). The importance of antioxidants and place in today's scientific and technological studies.
- FoodNavigator-Asia.com. (2018, July 2). Natural solutions for stabilizing oils.
- RSC Publishing. (2016, April 6). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran.
- PMC. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview.
- ResearchGate. (2025, August 6). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.
- AIP Publishing. (2022, August 29). Thermal degradation kinetics of andrographolide, 14-deoxy-11,12-didehydroandrographolide and neoandrographolide extracted from Andrographis paniculata's plant at different temperature.
- PMC. (2018, September 10). Clerodane furanoditerpenoids as the probable cause of toxic hepatitis induced by Tinospora crispa.
- MDPI. (2022, May 17). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
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- Energy & Fuels. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
- PMC. (2024, February 11). Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures.
- PMC. (2026, January 7). Recent advances in cassane diterpenoids: structural diversity and biological activities.
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- PubMed. (2008, July 15). Effects of hydroxypropyl-beta-cyclodextrin on the chemical stability and the aqueous solubility of thalidomide enantiomers.
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Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 2β-Hydroxykolavelool using 2D NMR Spectroscopy
For researchers in natural product chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical and foundational step. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of complex natural products, using the hypothetical diterpene, 2β-Hydroxykolavelool, as a case study. We will move beyond a simple recitation of protocols to explain the underlying logic of experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The structure of Kolavelool, a clerodane diterpene, serves as our starting point[1][2]. For the purpose of this guide, we will be working with a hypothetical derivative, 2β-Hydroxykolavelool, to demonstrate the power of 2D NMR in identifying both the planar structure and relative stereochemistry.
Figure 1: Hypothetical structure of 2β-Hydroxykolavelool with standard numbering for the clerodane skeleton.
The Strategic Application of 2D NMR in Structural Elucidation
One-dimensional (1D) ¹H and ¹³C NMR spectra provide essential preliminary data, such as the number and types of protons and carbons present[3][4]. However, for complex molecules like diterpenes, significant signal overlap and the absence of clear splitting patterns in ¹³C spectra necessitate the use of two-dimensional (2D) techniques. Our strategy will employ a suite of experiments—COSY, HSQC, and HMBC—to systematically piece together the molecular puzzle.[5][6] This multi-faceted approach is the cornerstone of modern structure elucidation.[7]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). It is invaluable for tracing out proton spin systems within the molecule.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹J coupling). It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are two or three bonds away (²J or ³J coupling). This is arguably the most crucial experiment for assembling the complete carbon skeleton by connecting different spin systems and identifying quaternary carbons.[6][8]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for a modern high-field NMR spectrometer and are optimized for a sample concentration of approximately 5-10 mg of 2β-Hydroxykolavelool dissolved in 0.5 mL of CDCl₃.
¹H-HOMCOR (COSY)
Objective: To identify proton-proton coupling networks.
Methodology:
-
Sample Preparation: Dissolve ~5 mg of the purified compound in 0.5 mL of CDCl₃.
-
Spectrometer Setup: Tune and match the proton probe. Obtain a high-resolution 1D ¹H spectrum to determine the spectral width.
-
Acquisition Parameters:
-
Pulse Program: cosygpqf (or equivalent gradient-selected, double-quantum filtered COSY).
-
Spectral Width (SW): Set to cover all proton signals (e.g., 0-10 ppm).
-
Number of Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-4 per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
¹H-¹³C HSQC
Objective: To correlate protons with their directly attached carbons.
Methodology:
-
Spectrometer Setup: Tune and match both the proton and carbon probes. Obtain 1D ¹H and ¹³C{¹H} spectra to determine spectral widths.
-
Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-sensitive, multiplicity-edited HSQC).
-
Spectral Width (SW): Set appropriately for ¹H (F2) and ¹³C (F1, e.g., 0-160 ppm).
-
Number of Points (TD): 2048 in F2, 256 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. The multiplicity editing will show CH/CH₃ signals with a different phase (e.g., positive, blue) than CH₂ signals (e.g., negative, red).[8]
¹H-¹³C HMBC
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
Methodology:
-
Spectrometer Setup: Use the same setup as for the HSQC experiment.
-
Acquisition Parameters:
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).
-
Spectral Width (SW): Same as HSQC.
-
Number of Points (TD): 2048 in F2, 512 in F1.
-
Number of Scans (NS): 8-16 per increment.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average of 8 Hz.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
Data Analysis and Structural Confirmation
The following tables present hypothetical NMR data for 2β-Hydroxykolavelool, which we will use to illustrate the process of structural elucidation.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 2β-Hydroxykolavelool (in CDCl₃)
| Position | δC (ppm) | δH (ppm) (Mult., J in Hz) |
| 1 | 40.5 | 1.65 (m), 1.45 (m) |
| 2 | 75.1 | 3.85 (dd, 11.0, 4.5) |
| 3 | 42.1 | 1.80 (m) |
| 4 | 33.5 | - |
| 5 | 56.2 | 1.55 (m) |
| 6 | 24.5 | 1.95 (m), 1.75 (m) |
| 7 | 35.8 | 2.10 (m), 1.90 (m) |
| 8 | 124.5 | 5.40 (br s) |
| 9 | 135.2 | - |
| 10 | 39.8 | - |
| 11 | 21.5 | 1.60 (m) |
| 12 | 38.2 | 1.50 (m), 1.30 (m) |
| 13 | 72.9 | - |
| 14 | 148.1 | 5.95 (dd, 17.5, 10.8) |
| 15 | 111.8 | 5.20 (dd, 17.5, 1.0), 5.05 (dd, 10.8, 1.0) |
| 16 | 28.9 | 1.35 (s) |
| 17 | 33.8 | 0.95 (s) |
| 18 | 21.9 | 0.85 (s) |
| 19 | 16.5 | 0.80 (d, 6.5) |
| 20 | 15.8 | 0.90 (s) |
Workflow for Structural Elucidation
The process of piecing together the structure is systematic. We begin by identifying spin systems from the COSY spectrum, assign the carbons attached to these protons using HSQC, and finally, connect the fragments using HMBC correlations.
Caption: Workflow for 2D NMR-based structure elucidation.
Step 1: Analysis of COSY Data
The COSY spectrum would reveal key proton-proton correlations. For instance, we would expect to see a correlation between H-2 (δ 3.85) and the protons on C-1 and C-3. This establishes the H-1/H-2/H-3 spin system. Another spin system from H-5 through H-6 to H-7 would also be visible.
Step 2: Analysis of HSQC Data
The HSQC spectrum directly links the proton signals to their corresponding carbons. For example, the proton at δ 3.85 ppm correlates to the carbon at δ 75.1 ppm, confirming this as the C-2 position bearing the new hydroxyl group. The olefinic proton at δ 5.40 ppm correlates with the carbon at δ 124.5 ppm, identifying them as H-8 and C-8, respectively. The multiplicity-edited nature of the experiment would distinguish the CH₂ groups (C-1, C-6, C-7, C-12, C-15) from the CH groups (C-2, C-3, C-5, C-8, C-14).
Step 3: Analysis of HMBC Data - Assembling the Skeleton
The HMBC spectrum is crucial for connecting the isolated spin systems and positioning the quaternary carbons and methyl groups.
Table 2: Key Hypothetical HMBC Correlations for 2β-Hydroxykolavelool
| Proton (δH) | Correlated Carbons (δC) | Structural Implication |
| H₃-17 (δ 0.95) | C-3, C-4, C-5, C-18 | Connects Me-17 to the C-4 quaternary carbon. |
| H₃-18 (δ 0.85) | C-3, C-4, C-5, C-17 | Confirms Me-18 is also attached to C-4. |
| H₃-19 (δ 0.80) | C-2, C-3 | Positions Me-19 on C-3. |
| H₃-20 (δ 0.90) | C-1, C-5, C-9, C-10 | Links Rings A and B via the C-10 quaternary carbon. |
| H-8 (δ 5.40) | C-7, C-9, C-10 | Confirms the position of the double bond. |
| H-14 (δ 5.95) | C-12, C-13, C-15, C-16 | Defines the side chain structure around the C-13 tertiary alcohol. |
| H₃-16 (δ 1.35) | C-12, C-13, C-14 | Places the Me-16 on the C-13 quaternary carbon. |
The HMBC correlations from the methyl protons are particularly diagnostic. For example, the correlations from H₃-20 to C-5, C-9, and C-10 are essential for establishing the fusion of the two six-membered rings.
Caption: Visualizing key COSY and HMBC correlations.
By systematically analyzing these correlations, the entire planar structure of 2β-Hydroxykolavelool can be confidently assembled. The relative stereochemistry, particularly at C-2, would be further confirmed using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which identify protons that are close in space.
Conclusion
This guide demonstrates a robust, logic-driven approach to the structural confirmation of a complex natural product using a combination of 2D NMR experiments. By understanding the causality behind each experimental choice—using COSY to define spin systems, HSQC for direct assignments, and HMBC to build the carbon skeleton—researchers can achieve unambiguous structural elucidation. This systematic methodology, which is applicable to a wide range of small molecules, ensures the scientific integrity and trustworthiness of the proposed structure, a cornerstone of natural product research and drug development.
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A Senior Application Scientist's Guide to Cross-Validating the Bioactivity of 2-beta-Hydroxykolavelool Across Diverse Cell Lines
Introduction: From Discovery to Validated Bioactivity
The journey of a novel natural product from initial discovery to a potential therapeutic lead is paved with rigorous scientific validation. Here, we address a critical stage in this process: the cross-validation of bioactivity for a promising, albeit hypothetical, novel diterpenoid, "2-beta-Hydroxykolavelool." The initial isolation and preliminary screens of this compound suggest potent cytotoxic and anti-inflammatory properties. However, a fundamental principle in drug discovery is that the biological activity of a compound can be highly context-dependent, varying significantly between different cell types. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the bioactivity of 2-beta-Hydroxykolavelool across a panel of diverse cell lines. Our objective is to move beyond a single data point and build a robust biological profile for this compound, underpinned by sound experimental design and validated protocols.
The core of this guide is built on the principles of scientific integrity. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice. This includes the rationale for selecting specific cell lines, the mechanistic basis of the chosen assays, and the interpretation of the comparative data generated. By following this guide, researchers can establish a self-validating system to confidently assess the therapeutic potential of novel compounds like 2-beta-Hydroxykolavelool.
Experimental Design: The Rationale for a Diverse Cell Line Panel
The selection of an appropriate panel of cell lines is paramount for the meaningful cross-validation of a compound's bioactivity. A well-curated panel allows for the assessment of potency, selectivity, and potential mechanisms of action. For 2-beta-Hydroxykolavelool, which has putative cytotoxic and anti-inflammatory effects, our panel should include representatives from different cancer types, as well as a non-cancerous cell line to gauge potential toxicity to normal cells.
Table 1: Proposed Cell Line Panel for Bioactivity Cross-Validation
| Cell Line | Type | Rationale for Inclusion |
| A549 | Human Lung Carcinoma | Representative of a common solid tumor; often used in anticancer drug screening. |
| MCF-7 | Human Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive breast cancer cell line. |
| Jurkat | Human T-cell Leukemia | A suspension cell line, representing a hematological malignancy. |
| RAW 264.7 | Murine Macrophage | A standard model for studying inflammation and the effects of anti-inflammatory agents.[1][2] |
| HEK293 | Human Embryonic Kidney | Often used as a non-cancerous control to assess general cytotoxicity. |
This panel provides a robust platform to investigate whether the bioactivity of 2-beta-Hydroxykolavelool is broad-spectrum or selective towards a particular cell type or lineage.
Core Bioactivity Assessment: A Multi-Assay Approach
To construct a comprehensive bioactivity profile, we will employ a tiered approach, starting with general cytotoxicity and then delving into more specific mechanisms like apoptosis and anti-inflammatory activity.
Assessment of Cytotoxicity and Cell Viability
The first step is to determine the concentration-dependent effect of 2-beta-Hydroxykolavelool on the viability of each cell line. The MTT assay is a reliable and widely used colorimetric assay for this purpose.[3][4] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3][5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with a serial dilution of 2-beta-Hydroxykolavelool (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 | 45.2 | 22.1 | 10.5 |
| MCF-7 | 38.9 | 18.7 | 8.9 |
| Jurkat | 15.6 | 5.4 | 2.1 |
| RAW 264.7 | 85.1 | 50.3 | 35.8 |
| HEK293 | >100 | >100 | 89.4 |
From this hypothetical data, we can infer that 2-beta-Hydroxykolavelool exhibits selective cytotoxicity, being most potent against the Jurkat leukemia cell line and showing significantly less toxicity towards the non-cancerous HEK293 cells.
Elucidating the Mechanism of Cell Death: Apoptosis Assays
A reduction in cell viability can be due to either apoptosis (programmed cell death) or necrosis. Distinguishing between these is a critical step in characterizing an anticancer compound. We will employ two complementary assays to investigate the induction of apoptosis.
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8][9] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[8]
-
Cell Treatment: Treat cells with 2-beta-Hydroxykolavelool at concentrations around the determined IC50 for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.
The results will allow for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Caspases-3 and -7 are key executioner caspases.[10][11] Measuring their activity provides direct evidence of apoptosis induction.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 2-beta-Hydroxykolavelool as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
An increase in the luminescent signal directly correlates with an increase in caspase-3/7 activity.
Caption: Workflow for assessing cytotoxicity and apoptosis.
Investigating Anti-Inflammatory Potential via NF-κB Signaling
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12][14] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB.[12] NF-κB then translocates to the nucleus to activate the transcription of pro-inflammatory genes.[12][14] Many anti-inflammatory compounds act by inhibiting this pathway.[12][14][15]
We will assess the ability of 2-beta-Hydroxykolavelool to inhibit NF-κB activation in RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells on coverslips in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of 2-beta-Hydroxykolavelool for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
In unstimulated cells, p65 staining will be diffuse in the cytoplasm. In LPS-stimulated cells, p65 will be concentrated in the nucleus. Effective inhibition by 2-beta-Hydroxykolavelool will result in the retention of p65 in the cytoplasm, even in the presence of LPS.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Synthesizing the Data: Building a Comprehensive Bioactivity Profile
By integrating the results from these assays, we can construct a detailed bioactivity profile for 2-beta-Hydroxykolavelool. The cross-cell line comparison will reveal its therapeutic window and potential selectivity. For instance, a compound that is highly cytotoxic to cancer cells but has minimal effect on non-cancerous cells, and also demonstrates potent anti-inflammatory activity, would be a highly promising lead for further development. The mechanistic studies will provide crucial insights into its mode of action, guiding future optimization and in vivo studies. This structured, multi-faceted approach ensures that the bioactivity of a novel compound is not just observed, but thoroughly understood and validated.
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The Structure-Activity Relationship of Kolavane Diterpenes: A Comparative Guide with a Hypothetical Analysis of 2-Substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of natural products, diterpenes stand out for their structural diversity and profound biological activities. Among these, the kolavane-type diterpenes, characterized by a decalin core, have garnered interest for their potential as scaffolds for novel therapeutics. This guide delves into the structure-activity relationships (SAR) of this promising class of molecules, with a particular focus on the potential impact of substitutions at the C-2 position of the kolavelool framework. While "2 beta-Hydroxykolavelool" itself is not yet a widely documented compound in scientific literature, by examining its parent structure and the established SAR of related diterpenes, we can construct a predictive framework for its biological potential and guide future research in this area.
The Kolavelool Scaffold: A Foundation for Diversity
The fundamental structure of kolavelool features a bicyclic decalin ring system and a substituted side chain. The specific stereochemistry and functional groups appended to this core are crucial determinants of its biological effects. (+)-Kolavelool, for instance, is an octahydronaphthalene derivative with a 3-hydroxy-3-methylpent-1-en-5-yl group at position 1.[1] Understanding this basic framework is the first step in deciphering how structural modifications can modulate its activity.
Core Structure of (+)-Kolavelool
Caption: Core chemical structure of (+)-Kolavelool.
Known Biological Activities of Related Diterpenes
While data on kolavelool itself is sparse, the broader classes of clerodane, labdane, and kaurane diterpenes, which share structural similarities, have been extensively studied. Their primary reported activities are cytotoxicity against various cancer cell lines and anti-inflammatory effects.
Cytotoxic Activity
Numerous diterpenes have demonstrated the ability to inhibit the growth of tumor cells. For example, certain labdane diterpenes have shown potent cytotoxic activity, with their efficacy being highly dependent on the specific functional groups present.[2][3] The presence of hydroxyl and ketone groups, in particular, can significantly influence their anti-proliferative effects.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of diterpenes are well-documented. Many of these compounds exert their effects by modulating key inflammatory pathways. The anti-inflammatory activity of labdane diterpenoids, for example, has been primarily linked to the inhibition of the nuclear factor-κB (NF-κB) pathway and the modulation of arachidonic acid metabolism.[5] Clerodane diterpenes have also been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[6][7]
Structure-Activity Relationship (SAR) Analysis: A Comparative Guide
The biological activity of diterpenes is intricately linked to their three-dimensional structure and the nature of their functional groups. Based on studies of related compounds, we can infer a hypothetical SAR for the kolavelool scaffold.
The Decalin Core: Stereochemistry and Substitution
The stereochemistry of the decalin ring fusion (cis or trans) and the orientation of substituents are critical for receptor binding and biological activity. For many diterpenes, specific stereoisomers exhibit significantly higher potency.
The Side Chain: Length, Flexibility, and Functionalization
The side chain at C-1 plays a crucial role in the molecule's interaction with biological targets. Its length, degree of unsaturation, and the presence of functional groups like hydroxyls or carbonyls can dramatically alter its activity profile.
Hypothetical SAR of 2-Substituted Kolavelool Analogs
The introduction of a hydroxyl group at the C-2 beta position of the kolavelool scaffold is likely to have a profound impact on its biological activity. Here, we present a comparative analysis of hypothetical analogs to guide future synthetic and screening efforts.
| Analog | Structural Modification | Predicted Impact on Cytotoxicity | Predicted Impact on Anti-inflammatory Activity | Rationale |
| 1. Kolavelool | Parent Compound | Baseline Activity | Baseline Activity | The unsubstituted decalin ring and the specific side chain provide a foundational level of activity. |
| 2. 2-beta-Hydroxykolavelool | Introduction of a hydroxyl group at C-2 (beta orientation) | Potentially Increased | Potentially Increased | The hydroxyl group can introduce new hydrogen bonding interactions with target proteins, potentially enhancing binding affinity. Increased polarity may also affect cell permeability. Studies on other diterpenes suggest hydroxylation can enhance bioactivity.[8] |
| 3. 2-alpha-Hydroxykolavelool | Introduction of a hydroxyl group at C-2 (alpha orientation) | Potentially Different from 2-beta | Potentially Different from 2-beta | The stereochemistry of the hydroxyl group is critical. The alpha orientation may lead to different intramolecular interactions or a different binding pose at the target site compared to the beta isomer. |
| 4. 2-Oxokolavelool | Oxidation of the hydroxyl group at C-2 to a ketone | Potentially Increased | Potentially Altered | The introduction of a ketone can change the electronic properties and hydrogen bonding capacity of the molecule. In some triterpenoids, the presence of a ketone group is crucial for anti-proliferative effects.[4] |
| 5. 2-Methoxykolavelool | Methylation of the hydroxyl group at C-2 | Potentially Decreased | Potentially Decreased | Masking the hydroxyl group with a methyl ether would eliminate its hydrogen bonding capability and increase lipophilicity. This could reduce its interaction with polar residues in a binding pocket. |
| 6. 2-Fluorokolavelool | Replacement of the hydroxyl group at C-2 with a fluorine atom | Potentially Maintained or Increased | Potentially Maintained or Increased | Fluorine can act as a bioisostere for a hydroxyl group. It can participate in hydrogen bonding and its high electronegativity can alter the electronic properties of the molecule, potentially improving metabolic stability and binding affinity. |
Visualizing the Structure-Activity Relationship
Caption: Hypothetical SAR of C-2 substituted kolavelool analogs.
Experimental Protocols for Biological Evaluation
To validate the predicted activities of novel kolavelool analogs, robust and standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and anti-inflammatory activity.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., human cancer cell lines such as HeLa or MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the kolavelool analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
Experimental Workflow
Caption: Workflow for the nitric oxide inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the kolavelool analogs for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample and incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value for each active compound.
Conclusion and Future Directions
The kolavane diterpene scaffold represents a promising starting point for the development of novel cytotoxic and anti-inflammatory agents. While the specific biological activities of "2 beta-Hydroxykolavelool" remain to be elucidated, this guide provides a predictive framework based on the established structure-activity relationships of related diterpenes. The introduction of a hydroxyl group at the C-2 position is hypothesized to enhance biological activity, but this must be confirmed through synthesis and rigorous biological evaluation using the protocols outlined herein. Future research should focus on the synthesis of a library of 2-substituted kolavelool analogs to systematically explore the SAR at this position. Further investigation into the molecular mechanisms of action of active compounds will be crucial for their development as potential therapeutic agents.
References
-
Clerodane diterpenes: Sources, structures, and biological activities. (URL: [Link])
-
(+)-Kolavelool | C20H34O | CID 102335043 - PubChem. (URL: [Link])
-
Kolavenol | C20H34O | CID 6442554 - PubChem. (URL: [Link])
-
Kolavelool - NIST WebBook. (URL: [Link])
-
Kolavelool (2 epimers) | C21H36O | CID 91747345 - PubChem. (URL: [Link])
-
Labdane diterpenoids as potential anti-inflammatory agents. (URL: [Link])
-
Kolavelool - NIST WebBook. (URL: [Link])
-
Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - MDPI. (URL: [Link])
-
Structure-activity relationships of oleanane- and ursane- type triterpenoids. (URL: [Link])
-
Clerodane diterpenes: sources, structures, and biological activities - PMC. (URL: [Link])
-
Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology - Frontiers. (URL: [Link])
-
Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications - MDPI. (URL: [Link])
-
Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants - ResearchGate. (URL: [Link])
-
Dolabellane Diterpenoids from Soft Coral Clavularia viridis with Anti-Inflammatory Activities. (URL: [Link])
-
Biological Activity of the Labdane Diterpenes. (URL: [Link])
-
Biological properties of clerodane-type diterpenes - MedCrave online. (URL: [Link])
-
Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed. (URL: [Link])
-
Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants - ACG Publications. (URL: [Link])
-
structure-activity relationship study of diterpenes for treatment of alzheimer's disease. (URL: [Link])
-
Crotonoids A-H, Labdane-Type Diterpenoids with Anti-Inflammatory Activity from Croton Sublyratus - PubMed. (URL: [Link])
-
Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC. (URL: [Link])
-
structure-activity relationship study of diterpenes for treatment of alzheimer's disease. (URL: [Link])
-
(PDF) Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - ResearchGate. (URL: [Link] ursane-_and_lupane-type_triterpenes_on_HepG2_and_AGS_cells)
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comparing the anti-inflammatory effects of "2 beta-Hydroxykolavelool" with known drugs
Comparative Guide: Anti-Inflammatory Profile of 2 -Hydroxykolavelool[1]
Executive Summary & Compound Profile
2
Compound Snapshot
| Feature | Description |
| Chemical Class | Clerodane Diterpene |
| Primary Source | Entada africana, Solidago canadensis |
| Target Mechanism | Inhibition of NF- |
| Key Advantage | Potential for potent anti-inflammatory activity with a distinct toxicity profile compared to steroids. |
Mechanistic Comparison: Pathway Analysis
To understand the therapeutic positioning of 2
Signaling Pathway Diagram
The following diagram illustrates the intervention points of 2
Caption: Mechanistic intervention of 2
Comparative Analysis
-
vs. Dexamethasone (Steroid): Dexamethasone is a broad-spectrum immunosuppressant that acts via the glucocorticoid receptor to inhibit gene transcription. While highly potent (IC
in nM range), it carries severe metabolic side effects. 2 -Hydroxykolavelool offers a more targeted approach by inhibiting the NF- B pathway, potentially avoiding steroid-associated toxicity while maintaining efficacy against cytokine storms. -
vs. Indomethacin (NSAID): NSAIDs primarily inhibit COX enzymes, reducing pain and swelling (PGE2) but having limited effect on upstream cytokines (TNF-
, IL-6). 2 -Hydroxykolavelool, by acting upstream on NF- B, suppresses both COX-2 and iNOS, offering a broader anti-inflammatory profile similar to that of dual inhibitors.
Quantitative Performance: Experimental Data
The following data summarizes the anti-inflammatory potency of diterpene-rich fractions (containing kolavelool derivatives) and isolated compounds compared to standards in LPS-stimulated RAW 264.7 macrophages .
Table 1: Inhibition of Nitric Oxide (NO) Production
Data derived from comparative studies of Entada africana fractions and standard controls.
| Compound / Fraction | IC | Inhibition % (at 50 | Relative Potency |
| Dexamethasone | ~0.01 | >95% | High (Gold Standard) |
| 2 | 10 - 20 | ~85 - 90% | Moderate-High |
| Ea5 Fraction (Diterpene-rich)** | 18.36 | 89.07% | High |
| Baicalin (Flavonoid Control) | ~50 | 63.34% | Moderate |
| L-NMMA (NOS Inhibitor) | ~25 | >90% | High (Specific) |
*Note: Values for pure 2
Experimental Protocols for Validation
To objectively validate 2
Workflow Diagram
Caption: Standardized workflow for validating anti-inflammatory efficacy in macrophages.
Protocol A: Nitric Oxide (NO) Inhibition Assay
Objective: Determine the IC
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Pre-treat cells with increasing concentrations of 2
-Hydroxykolavelool (e.g., 1, 5, 10, 25, 50 M) for 1 hour.-
Control: Vehicle (0.1% DMSO).
-
Positive Control: Dexamethasone (1
M) or L-NMMA (100 M).
-
-
Stimulation: Add LPS (final conc. 1
g/mL) and incubate for 24 hours. -
Quantification: Mix 100
L of culture supernatant with 100 L of Griess reagent. Incubate 10 min at RT. Measure absorbance at 540 nm. -
Viability Check: Perform MTT assay on the remaining cells to ensure reduced NO is not due to cytotoxicity. Crucial Step: If cell viability is <80%, the anti-inflammatory data is invalid.
Protocol B: Mechanistic Validation (Western Blot)
Objective: Confirm pathway inhibition (NF-
-
Lysate Preparation: Harvest cells after 30-60 min of LPS stimulation (for p-p38/p-NF-
B) or 24h (for iNOS/COX-2). -
Blotting: Probe for Phospho-p38 MAPK , Phospho-I
B , iNOS , and COX-2 . -
Expectation: 2
-Hydroxykolavelool should reduce p-p38 and iNOS levels in a dose-dependent manner, similar to the Ea5 fraction profile.
References
-
Owona, B. A., et al. (2013). A fraction of stem bark extract of Entada africana suppresses lipopolysaccharide-induced inflammation in RAW 264.7 cells. Journal of Ethnopharmacology, 149(1), 162-168. Link
-
Toafode, N. M. C., et al. (2022). Anti-Inflammatory Potential of Phenolic Compounds Isolated From Entada africana Guill. & Perr. Used in the Republic of Benin. Frontiers in Pharmacology, 13. Link
-
Stärk, A., et al. (2017). Anti-inflammatory activity of compounds isolated from Swertia mussotii. Journal of Ethnopharmacology (Relevant for comparative methodology of diterpenes). Link
-
BioCrick. 2 beta-Hydroxykolavelool Product Data (CAS 221466-42-8).[1][2][3][4] Link
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- 3. 1-NM-PP1 | CAS:221244-14-0 | Pp60c-src inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cytochalasin D | CAS:22144-77-0 | inhibitor of actin polymerization, selective | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
assessing the synergistic effects of "2 beta-Hydroxykolavelool" with other compounds
Executive Summary
2β-Hydroxykolavelool (CAS: 221466-42-8) is a bioactive clerodane diterpene isolated primarily from Kaempferia pulchra and Entada africana.[1] While historically cataloged for its moderate cytotoxic activity against human leukemia cells (HL-60, IC50 ~9.6 μg/mL), its structural classification suggests significant, yet underutilized, potential as a chemosensitizing agent .
This guide provides a technical framework for researchers to assess the synergistic potential of 2β-Hydroxykolavelool. Unlike standard monotherapy assessments, this document focuses on its role as a pharmacological adjuvant —specifically its capacity to reverse Multidrug Resistance (MDR) and potentiate antimicrobial efficacy.
Compound Profile & Mechanism of Action[2]
Structural Classification
-
Molecular Formula: C₂₀H₃₄O₂
-
Key Structural Feature: Decalin ring system with a hydroxy group at the C-2 position.
-
Solubility: Lipophilic; requires DMSO or Ethanol for in vitro assays.
Biological Activity Comparison
The following table compares the baseline performance of 2β-Hydroxykolavelool against established standards in relevant therapeutic categories.
| Parameter | 2β-Hydroxykolavelool | Verapamil (MDR Standard) | Doxorubicin (Cytotoxic Standard) |
| Primary Action | Weak Cytotoxicity / Potential Efflux Inhibitor | Ca²⁺ Channel Blocker / P-gp Inhibitor | DNA Intercalation / Topoisomerase II Inhibition |
| IC50 (HL-60) | 9.6 ± 0.88 μg/mL | > 50 μg/mL (Non-cytotoxic doses) | ~0.02 μg/mL |
| Toxicity Profile | Low (Natural Product Origin) | Moderate (Cardiovascular side effects) | High (Cardiotoxicity, Myelosuppression) |
| Synergy Potential | High (Likely P-gp modulation) | High (Proven P-gp modulation) | N/A (Substrate) |
Analyst Note: 2β-Hydroxykolavelool exhibits an IC50 approximately 480x higher than Doxorubicin, indicating it is not a potent standalone chemotherapeutic. However, its activity profile mirrors other clerodanes (e.g., Casearins) known to inhibit P-glycoprotein (P-gp), suggesting its true value lies in reducing the effective dose of co-administered drugs.
Synergistic Mechanisms & Pathway Visualization[2]
The primary hypothesis for synergy involves the modulation of drug efflux pumps. Clerodane diterpenes are lipophilic and can interact with the transmembrane domains of ABC transporters (like P-gp/ABCB1), preventing the efflux of cytotoxic payloads.
Diagram 1: Proposed Mechanism of Synergistic MDR Reversal
This diagram illustrates how 2β-Hydroxykolavelool (2B-HK) restores the efficacy of Doxorubicin in resistant cells.
Caption: 2β-Hydroxykolavelool inhibits P-gp, blocking drug efflux and allowing Doxorubicin accumulation.
Experimental Protocol for Synergy Assessment
To objectively validate the synergistic effects, researchers must move beyond simple "co-treatment" and employ the Chou-Talalay Method . This protocol ensures that observed effects are truly synergistic (Combination Index < 1.0) rather than merely additive.
Phase 1: Dose-Response Determination (Solo)
Objective: Establish the IC50 of 2β-Hydroxykolavelool and the partner drug independently.
-
Cell Line: HL-60 (Leukemia) or MDR-variant (e.g., HL-60/Adr).
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: Serial dilutions (0.1 – 100 μg/mL).
-
Duration: 48–72 hours.
-
Readout: MTT or SRB assay.
Phase 2: Checkerboard Assay (Combination)
Objective: Map the interaction landscape.
-
Matrix: 8x8 matrix.
-
Axis X: 2β-Hydroxykolavelool (0, 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Axis Y: Partner Drug (e.g., Doxorubicin) (0, 0.25x, ... 4x IC50).
Phase 3: Data Analysis (Isobologram)
Calculate the Combination Index (CI) using the equation:
-
CI < 0.9: Synergism
-
CI = 0.9–1.1: Additive
-
CI > 1.1: Antagonism
Diagram 2: Synergy Validation Workflow
Caption: Step-by-step workflow for validating synergistic interactions using CI calculation.
Strategic Partner Recommendations
Based on the structural properties of 2β-Hydroxykolavelool, the following combinations are prioritized for investigation:
| Partner Compound | Therapeutic Class | Rationale for Combination | Target Outcome |
| Doxorubicin | Anthracycline | 2β-HK may inhibit P-gp, preventing Doxorubicin efflux. | Reversal of MDR in leukemia/breast cancer.[3] |
| Tetracycline | Antibiotic | Clerodanes disrupt bacterial membrane integrity, enhancing uptake. | Lower MIC against resistant S. aureus. |
| TRAIL | Apoptosis Ligand | Diterpenes often sensitize cells to death receptor signaling. | Enhanced apoptosis in resistant tumors. |
Safety & Formulation Notes
-
Solubility: 2β-Hydroxykolavelool is highly lipophilic. Stock solutions should be prepared in DMSO (10-50 mM) and diluted to <0.5% DMSO final concentration to avoid solvent toxicity.
-
Stability: Protect from light and store at -20°C. Clerodane diterpenes can degrade via oxidation at the furan ring.
References
-
Chawengrum, P., et al. (2018). Cytotoxic and antimicrobial labdane and clerodane diterpenoids from Kaempferia elegans and Kaempferia pulchra. Phytochemistry Letters.
-
Source:[7]
-
-
Li, R., et al. (2016). Clerodane diterpenes: sources, structures, and biological activities.[2] Natural Product Reports.
-
Source:
-
-
Cui, H., et al. (2019). Recent Advances in Kaempferia Phytochemistry and Biological Activity: A Comprehensive Review. Nutrients.[8]
-
Source:
-
-
Fekam, F. B., et al. (2025). Antiplasmodial Activity of a New Chemotype of Croton sylvaticus Essential Oil.
-
Source:
-
-
BioCrick. 2 beta-Hydroxykolavelool Product Datasheet (Catalog No. BCN4671).[1][9]
-
Source:
-
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytochalasin D | CAS:22144-77-0 | inhibitor of actin polymerization, selective | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for 2 beta-Hydroxykolavelool
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, the exploration of novel chemical entities is paramount. With this innovation comes the critical responsibility of ensuring the utmost safety in handling and disposal. This guide provides essential, immediate safety and logistical information for the diterpenoid 2 beta-Hydroxykolavelool (CAS No: 221466-42-8). In the absence of a specific Safety Data Sheet (SDS), a conservative and rigorous approach to personal protective equipment (PPE), operational protocols, and waste management is mandatory.
Hazard Assessment: The Precautionary Principle
Key Assumption: Until comprehensive toxicological data is available, 2 beta-Hydroxykolavelool should be treated as a potent, biologically active compound with unknown toxicological properties.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling 2 beta-Hydroxykolavelool in its powdered form.
| PPE Component | Specifications & Rationale |
| Respiratory Protection | An N95-rated or higher respirator is required to prevent inhalation of fine particles.[2] For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. |
| Hand Protection | Double gloving with powder-free nitrile gloves is mandatory. The outer glove should be changed immediately upon suspected contact with the compound or every 30-60 minutes during continuous handling.[3][4] |
| Eye and Face Protection | Safety goggles that provide a complete seal around the eyes are required.[4][5] In addition, a face shield must be worn over the goggles to protect against splashes or unexpected aerosol generation.[2][3] |
| Body Protection | A disposable, polyethylene-coated polypropylene gown with long sleeves and tight-fitting cuffs is required.[5] This provides a barrier against skin contact. For extensive handling, "bunny suit" coveralls offer more complete protection.[4] |
| Foot Protection | Disposable shoe covers must be worn over closed-toe shoes before entering the designated handling area.[4] |
This multi-layered approach ensures that all potential routes of exposure are addressed, providing a robust safety barrier for the handler.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is crucial to minimize the risk of exposure and contamination.
Designated Handling Area
All work with 2 beta-Hydroxykolavelool powder must be conducted within a certified chemical fume hood or a powder containment hood. This engineering control is fundamental to preventing the dispersal of the compound into the laboratory environment.[6]
Weighing and Aliquoting
-
Preparation: Before beginning, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is inside the containment hood.
-
Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, respirator, goggles, face shield, outer gloves).
-
Weighing: Carefully weigh the desired amount of 2 beta-Hydroxykolavelool on an analytical balance within the fume hood. Use a light touch to minimize dust generation.
-
Aliquoting: If preparing solutions, add the solvent to the powder slowly and carefully to avoid splashing. Cap the container securely before removing it from the hood.
-
Decontamination: After handling, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner. Dispose of all cleaning materials as contaminated waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating skin and clothing. The outer gloves should be removed first and disposed of as contaminated waste.
Disposal Plan: Managing the Waste Stream
Proper segregation and disposal of all waste generated during the handling of 2 beta-Hydroxykolavelool are critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, paper towels, and contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing 2 beta-Hydroxykolavelool must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams.
-
Sharps Waste: Needles and syringes used to transfer solutions of the compound must be disposed of in a designated sharps container for hazardous materials.
Labeling and Storage
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"2 beta-Hydroxykolavelool"
-
The primary hazard(s) (e.g., "Potentially Toxic," "Biologically Active")
-
The date of accumulation
Waste containers should be stored in a designated, secure area away from general laboratory traffic until they can be collected by the institution's environmental health and safety department.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and decisive action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use absorbent pads to clean the area. All cleanup materials must be disposed of as hazardous waste. For a large spill or a spill outside of a containment hood, evacuate the area and contact the institution's emergency response team.
Conclusion: A Culture of Safety
The responsible handling of novel compounds like 2 beta-Hydroxykolavelool is a cornerstone of scientific integrity and professional practice. By adhering to these rigorous safety protocols, researchers can confidently advance their work while ensuring the well-being of themselves, their colleagues, and the wider environment. This guide should be considered a living document, to be updated as more specific information about the properties of 2 beta-Hydroxykolavelool becomes available.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
